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  • Product: 2H-Pyrrolo[3,4-C]pyridine
  • CAS: 270-70-2

Core Science & Biosynthesis

Foundational

The 2H-Pyrrolo[3,4-c]pyridine Scaffold: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics

Executive Summary The 2H-pyrrolo[3,4-c]pyridine ring system—a bicyclic architecture comprising a pyrrole moiety fused to a pyridine nucleus—has emerged as a highly versatile pharmacophore and fluorophore in modern chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-pyrrolo[3,4-c]pyridine ring system—a bicyclic architecture comprising a pyrrole moiety fused to a pyridine nucleus—has emerged as a highly versatile pharmacophore and fluorophore in modern chemical biology and drug discovery[1]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and critical roles in modulating complex biological pathways, such as HPK1-mediated immunosuppression[2] and muscarinic M4 receptor activation[3].

Structural Chemistry and Molecular Architecture

The core structure of 2H-pyrrolo[3,4-c]pyridine is characterized by a conjugated system of delocalized pi-electrons. The highly electronegative nitrogen atom in the pyridine ring withdraws electron density from the 2, 4, and 6 positions, inducing partial positive charges, while the nitrogen itself acquires a partial negative charge[4]. This electronic distribution not only dictates the scaffold's reactivity—favoring nucleophilic attack at the electron-deficient carbon centers—but also enhances its ability to form stable hydrogen bonds with target kinase hinge regions, making it a privileged scaffold for rational drug design[2].

Physical and Physicochemical Properties

Understanding the physicochemical parameters of the 2H-pyrrolo[3,4-c]pyridine core and its derivatives is crucial for predicting pharmacokinetics, cell permeability, and overall bioavailability. The table below summarizes the computed properties of the parent dihydro-derivative and a complex functionalized analog.

Property2,3-dihydro-1H-pyrrolo[3,4-c]pyridine[5](2S)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid[6]
Molecular Weight 120.15 g/mol 248.23 g/mol
Exact Mass 120.0687 Da248.0797 Da
XLogP3 -0.20.8
Topological Polar Surface Area (TPSA) 24.9 Ų87.6 Ų
H-Bond Donors 11
H-Bond Acceptors 24
Rotatable Bonds 03

Table 1: Comparative physicochemical properties of 2H-pyrrolo[3,4-c]pyridine derivatives.

Synthetic Methodologies: N-Alkylation of Pyrrolo[3,4-c]pyridine Triones

The synthesis of highly substituted 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione fluorophores can be achieved via a highly efficient single-step N-alkylation protocol[7].

Protocol: Single-Step Synthesis of Fluorescent Chemosensors

Rationale & Causality: This protocol utilizes anhydrous K₂CO₃ as a mild base to selectively deprotonate the acidic imide nitrogen of the trione. Dry dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature accelerates the S_N2 nucleophilic substitution by solvating the potassium cation and leaving the imide anion highly reactive. Conducting the reaction at ambient temperature prevents the degradation of the fluorophore core and minimizes polyalkylation side reactions[7].

Step-by-Step Procedure:

  • Preparation: In a flame-dried 25 mL round-bottomed flask, suspend Pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione (1.0 mmol) in 7 mL of dry DMF[7].

  • Deprotonation: Add anhydrous K₂CO₃ (1.0 - 2.0 mmol). Stir the suspension for 15 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.0 - 2.0 mmol) to the mixture.

  • Reaction: Stir the mixture continuously at room temperature (25–30 °C) until completion (monitored via TLC).

  • Workup: Quench the reaction with ice-cold distilled water to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

  • Self-Validating Step: To confirm the sensor's functionality for Fe³⁺ detection, perform a fluorescence titration. Add Fe³⁺ to quench the fluorescence (turn-off mechanism). Subsequently, add EDTA (a strong coordinating agent). The recovery of the baseline fluorescence validates the reversible 1:1 complexation and proves the structural integrity of the synthesized probe[7].

G Start Pyrrolo[3,4-c]pyridine-trione (1 mmol) Reaction SN2 Alkylation Room Temp (25-30 °C) Start->Reaction Reagents Alkyl Halide + Anhydrous K2CO3 Reagents->Reaction Solvent Dry DMF (Polar Aprotic) Solvent->Reaction Product Substituted Fluorophore Reaction->Product Validation Fe3+ Quenching & EDTA Reversibility Assay Product->Validation

Synthesis workflow of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione fluorophores.

Pharmacological Applications and Drug Discovery

The 2H-pyrrolo[3,4-c]pyridine scaffold is heavily utilized in the development of targeted therapeutics, particularly in oncology and neurology.

HPK1 Inhibition in Cancer Immunotherapy Hematopoietic progenitor kinase 1 (HPK1 or MAP4K1) is a critical negative regulator of T-cell receptor (TCR) signaling[2]. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76, leading to the destabilization of the TCR signaling complex and impeding downstream MAP kinase signaling[2]. Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been identified as potent HPK1 inhibitors. By binding to the ATP pocket of HPK1, these compounds block SLP76 phosphorylation, thereby sustaining T-cell activation and proliferation against tumor cells[2].

Neurological Applications Beyond oncology, dihydro-pyrrolo-pyridine derivatives act as activators of the muscarinic M4 receptor. These compounds are under investigation for treating cognitive and negative symptoms of Schizophrenia, Alzheimer's Disease, and other neurodegenerative disorders[3]. Additionally, various 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibit significant sedative and analgesic activities, modulating locomotor activity in preclinical models[1].

G TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase Activation TCR->HPK1 SLP76 SLP76 Phosphorylation HPK1->SLP76 Destabilization TCR Complex Destabilization SLP76->Destabilization Immunosuppression T-Cell Inhibition Destabilization->Immunosuppression Inhibitor Pyrrolo[3,4-c]pyridine HPK1 Inhibitor Inhibitor->HPK1

Mechanism of HPK1 inhibition by pyrrolo[3,4-c]pyridine derivatives in T-cells.

Analytical and Experimental Validation of Kinase Inhibition

To confirm the pharmacological efficacy of pyrrolo[3,4-c]pyridine-based HPK1 inhibitors, a robust biochemical assay is required.

Protocol: SLP76 Phosphorylation Assay

Rationale & Causality: Measuring the phosphorylation state of SLP76 directly quantifies HPK1 catalytic activity. Utilizing a homogeneous time-resolved fluorescence (HTRF) or Western blot assay allows for high-sensitivity detection of target engagement.

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the pyrrolo[3,4-c]pyridine derivative (e.g., 1 nM to 10 µM) for 1 hour to allow intracellular accumulation and target binding.

  • Stimulation: Activate the TCR using anti-CD3 and anti-CD28 antibodies for 15 minutes to trigger the HPK1 signaling cascade[2].

  • Lysis and Detection: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify p-SLP76 levels using a specific anti-phospho-SLP76 antibody.

  • Self-Validating Step: Include a positive control (a known non-selective MAP4K inhibitor) and a negative vehicle control (DMSO). A valid assay will show maximum p-SLP76 in the vehicle control post-stimulation, and a dose-dependent decrease in p-SLP76 in the test compound wells, proving specific on-target kinase inhibition[2].

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Exploratory

The 2H-Pyrrolo[3,4-c]pyridine Scaffold: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Introduction: The Therapeutic Potential of the 2H-Pyrrolo[3,4-c]pyridine Core The 2H-pyrrolo[3,4-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various biologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 2H-Pyrrolo[3,4-c]pyridine Core

The 2H-pyrrolo[3,4-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3] Its unique arrangement of fused pyrrole and pyridine rings provides a versatile platform for the development of therapeutic agents targeting the central nervous system (CNS).[3][4] This guide will provide an in-depth technical analysis of the pharmacokinetic and pharmacodynamic properties of this class of compounds, with a primary focus on its most prominent clinical exemplar, Zaleplon, a nonbenzodiazepine hypnotic.[5][6] Through a detailed examination of Zaleplon, we will elucidate the key characteristics that define the drug disposition and pharmacological action of derivatives of the 2H-pyrrolo[3,4-c]pyridine core.

Pharmacokinetics: A Journey Through the Body

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME), ultimately determining its therapeutic efficacy and safety. For derivatives of the 2H-pyrrolo[3,4-c]pyridine scaffold, as exemplified by Zaleplon, a rapid onset and short duration of action are defining features.[6][7]

Absorption and Distribution: Rapid Entry into the System

Following oral administration, Zaleplon is rapidly and almost completely absorbed, with peak plasma concentrations (Tmax) reached in approximately one hour.[6][8][9] This swift absorption contributes to its rapid induction of sleep.[6] However, it undergoes significant first-pass metabolism, resulting in an absolute bioavailability of about 30%.[8][10]

Zaleplon is a lipophilic compound, which facilitates its distribution into extravascular tissues, including the CNS.[8][11] Its volume of distribution is approximately 1.4 L/kg.[8][12] Plasma protein binding is moderate, at around 60%, and is independent of concentration.[9][11][12]

Metabolism and Excretion: A Quick Clearance

The metabolism of Zaleplon is extensive and primarily occurs in the liver.[9][13] The major metabolic pathway, accounting for about 91% of its clearance, is oxidation by aldehyde oxidase to form 5-oxozaleplon.[5] A smaller fraction is metabolized by the cytochrome P450 enzyme CYP3A4 to desethylzaleplon, which is then rapidly converted by aldehyde oxidase to 5-oxodesethylzaleplon.[5][9] Importantly, all of Zaleplon's metabolites are pharmacologically inactive.[5][9][11][14]

This rapid and extensive metabolism results in a very short elimination half-life of approximately one hour.[5][6][8][9] Consequently, there is no accumulation of the drug with once-daily administration.[8][9] The metabolites are primarily excreted in the urine.[9][14]

Pharmacokinetic ParameterValue (for Zaleplon)Reference(s)
Time to Peak Plasma Concentration (Tmax) ~ 1 hour[6][8][9]
Absolute Bioavailability ~ 30%[8][10]
Volume of Distribution (Vd) ~ 1.4 L/kg[8][12]
Plasma Protein Binding ~ 60%[9][11][12]
Elimination Half-life (t½) ~ 1 hour[5][6][8][9]
Primary Metabolic Enzyme Aldehyde Oxidase[5][9][15]
Primary Route of Excretion Renal (as metabolites)[9][13]

Pharmacodynamics: Unraveling the Mechanism of Action

The pharmacodynamic properties of 2H-pyrrolo[3,4-c]pyridine derivatives, particularly Zaleplon, are centered on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor complex in the CNS.[6][8]

Target Engagement: Selective Modulation of the GABA-A Receptor

Zaleplon is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site.[5][16][17] It enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[6][16] This results in a calming effect and sedation.[6]

A key feature of Zaleplon's pharmacodynamics is its selectivity for GABA-A receptors containing the α1 subunit.[5][6][18] This preferential binding to the α1 subunit is thought to mediate its potent hypnotic effects while minimizing anxiolytic and muscle relaxant properties associated with less selective benzodiazepines.[5][6]

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABA_A GABA-A Receptor (α1 subunit) Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ Influx Inhibition Reduced Neuronal Excitability (Sedation) Hyperpolarization->Inhibition Zaleplon Zaleplon (2H-pyrrolo[3,4-c]pyridine derivative) Zaleplon->GABA_A Positive Allosteric Modulator GABA GABA GABA->GABA_A Binds

Caption: Mechanism of action of Zaleplon at the GABA-A receptor.

Experimental Protocols: Methodologies for Characterization

The elucidation of the pharmacokinetic and pharmacodynamic properties of 2H-pyrrolo[3,4-c]pyridine derivatives relies on a suite of established in vitro and in vivo assays.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a test compound in liver microsomes or cytosol.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., a 2H-pyrrolo[3,4-c]pyridine derivative) in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes or cytosol (e.g., human or rat), a NADPH-regenerating system (for CYP450-mediated metabolism) or buffer (for aldehyde oxidase-mediated metabolism), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor.

Methodology:

  • Membrane Preparation:

    • Prepare a crude membrane fraction from a brain region rich in GABA-A receptors (e.g., rat cerebral cortex) or from cells expressing recombinant human GABA-A receptors.[17]

  • Assay Buffer Preparation:

    • Prepare a suitable assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Incubation:

    • In assay tubes, combine the membrane preparation, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam), and varying concentrations of the unlabeled test compound.[19][20]

    • For non-specific binding determination, include a high concentration of a known benzodiazepine site ligand (e.g., diazepam) in a separate set of tubes.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Experimental_Workflow cluster_PK Pharmacokinetic (PK) Evaluation cluster_PD Pharmacodynamic (PD) Evaluation cluster_integration Integrated PK/PD Profile in_vitro_metabolism In Vitro Metabolism (Liver Microsomes/Cytosol) lc_ms LC-MS/MS Analysis in_vitro_metabolism->lc_ms pk_params Determine t½, CLint lc_ms->pk_params pk_pd_profile Establish PK/PD Relationship pk_params->pk_pd_profile binding_assay Radioligand Binding Assay (GABA-A Receptor) scintillation Scintillation Counting binding_assay->scintillation pd_params Determine Ki, IC50 scintillation->pd_params pd_params->pk_pd_profile

Caption: Integrated workflow for PK and PD characterization.

Conclusion: A Scaffold for Rapid-Acting CNS Agents

The 2H-pyrrolo[3,4-c]pyridine core, exemplified by the clinical success of Zaleplon, represents a valuable scaffold for the design of CNS-active agents with a desirable pharmacokinetic and pharmacodynamic profile for indications requiring rapid onset and short duration of action. Its favorable metabolic profile, characterized by rapid clearance to inactive metabolites, minimizes the risk of next-day residual effects. The selective modulation of the α1 subunit-containing GABA-A receptors provides a targeted mechanism for inducing sedation. Future research into derivatives of this scaffold may unlock further therapeutic potential for a range of neurological and psychiatric disorders.

References

  • Zaleplon - Wikipedia. [Link]

  • Sonata (zaleplon) Capsules DESCRIPTION - accessdata.fda.gov. [Link]

  • Zaleplon - StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of Zaleplon? - Patsnap Synapse. [Link]

  • Starnoc Product Monograph. [Link]

  • The Pharmacokinetics and Pharmacodynamics of Zaleplon Delivered as a Thermally Generated Aerosol in a Single Breath to Volunteer - Ovid. [Link]

  • Pharmacodynamic profile of Zaleplon, a new non-benzodiazepine hypnotic agent - PubMed. [Link]

  • Comparative pharmacokinetics and pharmacodynamics of short-acting hypnosedatives: zaleplon, zolpidem and zopiclone - PubMed. [Link]

  • Sonata, INN- Zaleplon - European Medicines Agency. [Link]

  • Prolonged Zaleplon Treatment Increases the Expression of Proteins Involved in GABAergic and Glutamatergic Signaling in the Rat Hippocampus - MDPI. [Link]

  • Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes - PubMed. [Link]

  • Strain difference of oxidative metabolism of the sedative-hypnotic zaleplon by aldehyde oxidase and cytochrome P450 in vivo and in vitro in rats - PubMed. [Link]

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC. [Link]

  • Sonata®(zaleplon) Capsules CIV DESCRIPTION - accessdata.fda.gov. [Link]

  • Molecular Modelling Analysis of the Metabolism of Zaleplon - Science Alert. [Link]

  • Zaleplon pharmacokinetics and absolute bioavailability - PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science - ACS Publications. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - MDPI. [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... - ResearchGate. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC. [Link]

  • Drugs and bioactive compounds bearing pyrrolo[3,4‐c]‐pyridine skeleton. - ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

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Foundational

Physicochemical Profiling and Solubility Optimization of 2H-Pyrrolo[3,4-c]pyridine Derivatives in Drug Discovery

Executive Summary & Pharmacophore Significance The 2H-pyrrolo[3,4-c]pyridine scaffold is a highly versatile bicyclic pharmacophore, characterized by a pyrrole ring fused to a pyridine nucleus. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

The 2H-pyrrolo[3,4-c]pyridine scaffold is a highly versatile bicyclic pharmacophore, characterized by a pyrrole ring fused to a pyridine nucleus. As a Senior Application Scientist, I frequently encounter this structural motif in the design of novel therapeutics, ranging from anti-viral agents to oncology drugs[1]. However, progressing these molecules from in vitro hits to in vivo leads requires a rigorous understanding of their physicochemical properties. This whitepaper provides an in-depth technical analysis of the molecular weight (MW) variations, the thermodynamic causality behind their solubility challenges, and self-validating protocols for solubility profiling.

Molecular Weight and Physicochemical Baseline

The molecular weight of a compound directly influences its permeation, receptor binding, and formulation viability, acting as a foundational pillar of Lipinski’s Rule of Five. The fundamental building block, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, possesses a low molecular weight of 120.15 g/mol , making it an ideal fragment for fragment-based drug discovery (FBDD)[2].

As functional groups are added to optimize target engagement—such as the transition to pyrrolo[3,4-c]pyridine-1,3-dione (148.12 g/mol )[3] or the formation of complex urea derivatives for enzyme inhibition (e.g., 390.48 g/mol )[4]—the physicochemical landscape shifts dramatically.

Table 1: Physicochemical Properties of Key Pyrrolo[3,4-c]pyridine Derivatives

Compound / DerivativeMolecular Weight ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine 120.15-0.2024.912
Pyrrolo[3,4-c]pyridine-1,3-dione 148.120.4046.513
Pyrrolo[3,4-c]pyridine dihydrochloride 193.071.5324.912
NAMPT Inhibitor (Urea Derivative) 390.482.80>60.024

Data synthesized from computed descriptors and crystallographic summaries[3],[2],[5],[4].

The Causality of Solubility Challenges and Structural Optimization

Optimizing bicyclic pharmacophores is a thermodynamic balancing act. The unmodified 2H-pyrrolo[3,4-c]pyridine core exhibits a highly planar geometry. This planarity promotes extensive π−π stacking and strong intermolecular hydrogen bonding, which exponentially increases the crystal lattice energy. Consequently, the energy required to break these intermolecular forces during solvation often exceeds the hydration enthalpy, resulting in poor aqueous solubility.

To circumvent this, medicinal chemists apply structural disruption strategies. For example, in the development of human Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, researchers discovered that introducing urea linkages or sp3 -hybridized appendages to the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core drastically improved aqueous solubility[6].

The Causality: The introduction of these flexible linkages introduces rotational degrees of freedom. This conformational flexibility disrupts the planar packing, lowering the melting point of the crystal lattice and thereby enhancing the thermodynamic solubility profile without compromising the target binding affinity required for potent anti-NAMPT activity[6].

Pathway Core Rigid Pyrrolo[3,4-c]pyridine Core (High Lattice Energy) Mod Structural Modification (e.g., Urea Linkage, sp3-appendages) Core->Mod Soluble Enhanced Aqueous Solubility (Lower Melting Point) Mod->Soluble PK Improved Pharmacokinetics (Systemic Absorption) Soluble->PK Target Target Engagement (e.g., NAMPT Inhibition) PK->Target

Pharmacokinetic pathway of soluble pyrrolo[3,4-c]pyridine derivatives.

Self-Validating Protocol: High-Throughput Kinetic Aqueous Solubility Profiling

A protocol is only as reliable as its internal controls. To evaluate the solubility enhancements of new 2H-pyrrolo[3,4-c]pyridine derivatives, we utilize a self-validating kinetic solubility assay. This workflow incorporates reference standards to ensure that any observed precipitation is thermodynamically genuine, rather than an artifact of non-specific membrane binding.

Step-by-Step Methodology
  • Library Preparation (DMSO Stock): Dissolve the pyrrolo[3,4-c]pyridine derivatives in 100% LC-MS grade DMSO to a concentration of 10 mM.

    • Causality: DMSO ensures complete initial dissolution, establishing a uniform baseline free of pre-existing micro-crystals.

  • Aqueous Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well deep-well plate, yielding a theoretical maximum concentration of 100 µM (1% DMSO final).

  • Equilibration: Seal the plate and incubate at 25°C for 24 hours on a plate shaker at 300 RPM.

    • Causality: Kinetic solubility requires time for the supersaturated state to nucleate and precipitate. A 24-hour window ensures the system reaches a thermodynamically stable equilibrium.

  • Self-Validation Check (Internal Controls): In parallel wells, process Diclofenac (highly soluble control) and Amiodarone (poorly soluble control).

    • Validation Rule: If the LC-MS/MS quantification of Diclofenac falls below 95% of its theoretical spiked concentration, flag the assay for systematic error (e.g., non-specific binding to the filter membrane).

  • Filtration: Transfer the equilibrated solutions to a 96-well filter plate equipped with a 0.22 µm PVDF membrane. Centrifuge at 1,000 x g for 10 minutes.

    • Causality: PVDF is chosen over nylon to minimize non-specific binding of the nitrogen-rich pyridine moieties.

  • LC-MS/MS Quantification: Dilute the filtrate 1:10 in mobile phase and quantify the dissolved fraction using a triple quadrupole mass spectrometer against a standard curve generated in 100% organic solvent.

Workflow Stock 1. Library Preparation 10 mM DMSO Stock Dilution 2. Aqueous Spiking Dilute to 100 µM in PBS (pH 7.4) Stock->Dilution Minimizes DMSO < 1% final Equilibration 3. Equilibration 24h at 25°C (Thermodynamic state) Dilution->Equilibration Induces precipitation Filtration 4. Particulate Filtration 0.22 µm PVDF Membrane Equilibration->Filtration Removes aggregates Quantification 5. LC-MS/MS Analysis Quantify dissolved fraction Filtration->Quantification Internal standards added

High-throughput kinetic solubility assessment workflow.

Biological Applications Driven by Solubility Profiles

The successful manipulation of the molecular weight and solubility of the 2H-pyrrolo[3,4-c]pyridine scaffold has unlocked several advanced biological applications:

  • Oncology (NAMPT Inhibitors): As previously noted, optimizing the aqueous solubility of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas resulted in potent anti-NAMPT activity (IC50 = 11 nM) and excellent pharmacokinetic properties in mouse xenograft models[6].

  • Virology (RSV Fusion Inhibitors): Derivatives combining the pyridine core with specific enantiomeric configurations exhibited excellent anti-Respiratory Syncytial Virus (RSV) activity. These compounds demonstrated acceptable solubility, low lipophilicity, and a terrific pharmacokinetic profile, leading to their selection for preclinical trials[1].

  • Cellular Imaging (Fluorescent Chemosensors): Beyond traditional therapeutics, the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety has been successfully engineered as a highly selective, turn-off fluorescent chemosensor for detecting Fe3+/Fe2+ cations in living HepG2 cells. The solubility of these probes in biological media is critical for their cellular uptake and imaging efficacy[7].

References

  • Title: 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine (CID 1519417) Source: URL: https://pubchem.ncbi.nlm.nih.gov/compound/1519417

  • Title: 4KFP: Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived Ureas as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT) Source: URL: https://www.rcsb.org/structure/4KFP

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: URL: https://pubmed.ncbi.nlm.nih.gov/?term=An+Overview+of+the+Biological+Activity+of+Pyrrolo%5B3%2C4-c%5Dpyridine+Derivatives

  • Title: Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells Source: URL: https://pubs.acs.org/doi/10.1021/acsomega.8b02444

Sources

Foundational

computational modeling of 2H-pyrrolo[3,4-c]pyridine pharmacophores

An In-depth Technical Guide to the Computational Modeling of 2H-Pyrrolo[3,4-c]pyridine Pharmacophores Foreword: Unlocking the Potential of a Privileged Scaffold The 2H-pyrrolo[3,4-c]pyridine core is a notable example of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Computational Modeling of 2H-Pyrrolo[3,4-c]pyridine Pharmacophores

Foreword: Unlocking the Potential of a Privileged Scaffold

The 2H-pyrrolo[3,4-c]pyridine core is a notable example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure presents a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic features, making it a versatile template for interacting with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including analgesic, sedative, anticancer, antiviral, and antidiabetic properties[1]. This inherent biological promiscuity makes the 2H-pyrrolo[3,4-c]pyridine framework a highly attractive starting point for novel drug discovery campaigns.

This technical guide provides a comprehensive, field-proven workflow for the . We will move beyond a simple recitation of steps to explain the strategic reasoning—the "why"—behind each methodological choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework to leverage this scaffold, transforming it from a promising structure into a source of qualified lead candidates.

Part 1: Strategic Foundations: Target Selection and Model Design

Before any computational work begins, a clear strategic foundation must be laid. The success of a pharmacophore modeling project is not determined by the software used, but by the quality of the input data and the scientific rigor of the validation process.

The 2H-Pyrrolo[3,4-c]pyridine Core: An Anatomical Overview

The fusion of a pyrrole and a pyridine ring creates a system with distinct electronic and steric properties. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H can serve as a hydrogen bond donor. The aromatic system provides a platform for π-π stacking and hydrophobic interactions. The true power of this scaffold lies in the diverse "exit vectors" from which substituents can be placed, allowing for fine-tuning of steric bulk, electronics, and physicochemical properties to achieve target-specific affinity and selectivity.

The Principle of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to elicit a specific biological response. It is not a real molecule but rather a 3D map of interaction points. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Centers (HY)

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable Features

There are two primary approaches to generating a pharmacophore model, and the choice is dictated by the available data:

  • Ligand-Based Modeling: This approach is used when a set of active molecules is known, but there is no high-resolution 3D structure of the biological target. The model is built by superimposing the active compounds and identifying the common chemical features that are likely responsible for their activity.

  • Structure-Based Modeling: When a high-quality 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a pharmacophore can be derived directly from the key interactions between the protein and a known ligand in the binding site. This method provides a more direct map of the features required for binding.

Causality in Target Selection: Focusing on Kinases

The pyrrolopyridine scaffold is frequently found in kinase inhibitors[2][3][4]. Kinases are a well-understood class of enzymes with highly druggable ATP-binding sites, making them an ideal subject for this guide. Derivatives of the closely related pyrrolo[2,3-b]pyridine have shown potent inhibition of c-Met kinase[5], while other isomers target VEGFR-2, Flt-3, and HPK1[4][6]. For the purposes of this guide, we will proceed with a workflow oriented towards a generic kinase target, as the principles are widely applicable.

Part 2: A Validated Workflow for Pharmacophore Development and Application

This section details a self-validating, step-by-step protocol for generating and utilizing a 2H-pyrrolo[3,4-c]pyridine-based pharmacophore model.

cluster_prep Phase 1: Preparation & Curation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Rigorous Validation cluster_app Phase 4: Application DataCuration 1. Data Curation (Active/Inactive Ligands) LigandPrep 2. Ligand Preparation (2D to 3D, Minimization) DataCuration->LigandPrep LigandBased 4a. Ligand-Based Pharmacophore Generation LigandPrep->LigandBased ProteinPrep 3. Protein Preparation (PDB Selection, Cleaning) StructureBased 4b. Structure-Based Pharmacophore Generation ProteinPrep->StructureBased Validation 5. Model Validation (Test Set, Decoys, ROC) LigandBased->Validation StructureBased->Validation V_Screen 6. Virtual Screening (Database Search) Validation->V_Screen HitFiltering 7. Hit Filtering & Triage (ADMET, PAINS) V_Screen->HitFiltering Docking 8. Molecular Docking (Pose Prediction, Scoring) HitFiltering->Docking SAR 9. SAR & Lead Optimization Docking->SAR

Caption: Overall workflow for pharmacophore modeling and virtual screening.

Step 1: Data Curation (The Foundation)

Expertise: The adage "garbage in, garbage out" is paramount here. A model is only as good as the data used to build it.

Protocol:

  • Assemble an "Active Set": From literature or internal databases, collect a set of at least 15-20 structurally diverse 2H-pyrrolo[3,4-c]pyridine derivatives with confirmed activity against your chosen target. Ensure a significant range in potency (e.g., spanning at least 2-3 orders of magnitude).

  • Assemble a "Decoy Set": Generate or download a set of decoy molecules. These are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the actives but are presumed to be inactive. The Directory of Useful Decoys, Enhanced (DUD-E) is an excellent resource for this. The purpose of decoys is to challenge the model during validation.

  • Create a "Test Set": Withhold a small, representative subset of your active compounds (e.g., 20-25%) from the model-building process. This test set will be used for external validation to provide an unbiased assessment of the model's predictive power.

Step 2: Ligand Preparation (Standardization)

Expertise: Inconsistent ionization states or high-energy conformers can fatally flaw a pharmacophore model. This step ensures a standardized, energetically favorable starting point for all molecules.

Protocol:

  • 2D to 3D Conversion: Use a reliable algorithm (e.g., via Schrödinger's LigPrep, MOE) to convert 2D SDF or SMILES formats into 3D structures.

  • Ionization and Tautomeric States: Generate plausible ionization states at a defined physiological pH (e.g., 7.4 ± 0.5).

  • Conformational Search: For each ligand, generate a diverse set of low-energy conformers. This is critical as the bioactive conformation (the shape the molecule adopts in the binding pocket) is often not its global minimum energy state in a vacuum.

  • Energy Minimization: Perform a final energy minimization on all generated conformers using a suitable force field (e.g., OPLS, MMFF94).

Step 3: Pharmacophore Model Generation (Ligand-Based Example)

Expertise: The goal is to find the largest set of common features shared by the most active compounds that is absent in the least active ones.

Protocol:

  • Import & Align: Import the prepared 3D conformers of the "Active Set" into your pharmacophore modeling software (e.g., Phase, Catalyst, MOE).

  • Feature Identification: The software will identify potential pharmacophoric features on each molecule.

  • Common Feature Pharmacophore Generation: Use an algorithm (e.g., HipHop, DISCO) to find 3D arrangements of features that are common to the most active molecules in the set. This process typically generates multiple hypotheses.

  • Scoring and Selection: Each hypothesis is scored based on how well it maps the active molecules and avoids mapping the inactive ones. Select the hypothesis with the best score, which often represents the most statistically significant model.

Caption: A conceptual 2H-pyrrolo[3,4-c]pyridine pharmacophore model.

Step 4: Model Validation (The Trustworthiness Check)

Expertise: An unvalidated model is merely a hypothesis. Rigorous validation is a non-negotiable step to ensure the model has true predictive power and is not just a result of chance.

Protocol:

  • Internal Validation (Training Set): Assess how well the model maps the active compounds used to build it versus a set of known inactives (decoys).

  • Fischer's Randomization Test: The software shuffles the activities of the training set molecules and builds new models. If the original model's score is significantly better than the scores from dozens of randomized runs, it indicates the model is not due to random correlation.

  • External Validation (Test Set): Use the model to screen your "Test Set" (actives) and a larger "Decoy Set." A good model should identify a high percentage of the test set actives while flagging a low percentage of the decoys.

  • Calculate Performance Metrics: Quantify the model's performance using established metrics.

Table 1: Key Pharmacophore Model Validation Metrics

MetricDescriptionGood Value
Enrichment Factor (EF) The ratio of the percentage of actives found at a certain percentile of a screened database to the percentage expected by random chance.> 1.0
Güner-Henry (GH) Score A scoring method that balances the recovery of actives against the placement of inactives in the hit list.> 0.7
ROC AUC The Area Under the Curve for a Receiver Operating Characteristic plot. It measures the model's ability to discriminate between actives and inactives.> 0.8
Step 5: Application in Virtual Screening

Expertise: With a validated model, we can now use it as a 3D search query to rapidly screen millions of commercially available or virtual compounds to find novel molecules that fit the pharmacophore.

DB Compound Database (e.g., ZINC, Enamine) (Millions of Compounds) Pharmacophore Validated Pharmacophore Model (3D Query) DB->Pharmacophore 3D Search Filter1 Initial Hits (~0.1% of DB) Pharmacophore->Filter1 Filter2 Physicochemical Filtering (Lipinski's Rules, ADMET) Filter1->Filter2 Filter3 Docking & Scoring Filter2->Filter3 FinalHits Prioritized Hits for Acquisition (~10-100 Compounds) Filter3->FinalHits

Caption: The virtual screening cascade from database to prioritized hits.

Protocol:

  • Database Preparation: Obtain and prepare a large compound database for screening. Ensure the database contains pre-generated 3D conformers for each molecule.

  • Pharmacophore Search: Run the validated pharmacophore model as a query against the 3D database. The output will be a list of molecules that fit the pharmacophoric constraints.

  • Hit List Triage:

    • Physicochemical Filtering: Remove compounds that violate drug-likeness rules (e.g., Lipinski's Rule of Five)[7][8].

    • PAINS Filtering: Remove Pan-Assay Interference Compounds (PAINS), which are known to be frequent hitters in many assays due to non-specific mechanisms.

  • Molecular Docking: Take the refined list of hits (typically a few thousand compounds) and dock them into the 3D structure of the biological target. This step provides a prediction of the binding mode and a physics-based score to rank the compounds. Docking serves as an essential secondary filter to eliminate compounds that fit the pharmacophore but clash sterically with the receptor.

  • Final Selection: Visually inspect the binding poses of the top-scoring compounds. Select a final, diverse set of 10-100 compounds for acquisition and biological testing.

Part 3: Advanced Applications and Future Outlook

A validated pharmacophore model is more than just a screening tool; it is a repository of knowledge about the structure-activity relationship (SAR) of the 2H-pyrrolo[3,4-c]pyridine scaffold for a given target.

  • SAR Rationalization: The model can explain why certain substitutions on the scaffold increase or decrease activity. For example, a bulky group that clashes with a hydrophobic feature in the model would be predicted to have lower activity, a hypothesis that can be tested synthetically[9].

  • Scaffold Hopping: Since the pharmacophore is an abstract set of features, it can be used to discover entirely new chemical scaffolds that place the same features in the correct 3D orientation. This is a powerful strategy for escaping patent space or improving the properties of an existing chemical series[10][11].

  • Integration with QSAR: Pharmacophore-based alignment can be used as a high-quality input for building 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models like CoMFA and CoMSIA, which can provide more granular, quantitative predictions of activity[5].

Conclusion

The computational modeling of pharmacophores for the 2H-pyrrolo[3,4-c]pyridine scaffold is a powerful, data-driven approach to accelerate drug discovery. By following a rigorous, self-validating workflow, researchers can effectively translate the known biological activity of this privileged core into actionable intelligence. This process, which combines ligand- and structure-based methods, enables the efficient identification of novel, high-quality hit compounds and provides a rational basis for their subsequent optimization into clinical candidates. The methodologies outlined in this guide represent a robust framework for unlocking the full therapeutic potential of this versatile and valuable chemical entity.

References

  • Latacz, G., Szkaradek, N., & Kieć-Kononowicz, K. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • WIPO PatentScope. (2020). 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. WO2020100027. [Link]

  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PMC. [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Abdel-Aziem, A., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • De Pooter, T., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. [Link]

  • Hrytsai, I., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • Żabińska, A., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of compound 4. ResearchGate. [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Hansen, L. B., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. [Link]

  • Alzahrani, A. Y. A., et al. (2022). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]

  • Ben-Naoum, A., et al. (2020). Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation. Scilit. [Link]

  • Demian, A. S., et al. (2025). QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolо[1,2-a][1][6][12]triazino[2,3-c]quinazolines). ScienceRise: Pharmaceutical Science. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Zhang, H., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile 2H-Pyrrolo[3,4-c]pyridine Scaffold: A Gateway to Novel Therapeutics

Introduction: The Rising Prominence of the 2H-Pyrrolo[3,4-c]pyridine Core In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both structural rigidity and versatile sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the 2H-Pyrrolo[3,4-c]pyridine Core

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both structural rigidity and versatile substitution patterns is paramount for the discovery of next-generation therapeutics. Among the myriad of heterocyclic systems, the 2H-pyrrolo[3,4-c]pyridine moiety, an isomer of the more commonly explored azaindoles, has emerged as a privileged scaffold with a broad spectrum of pharmacological activities.[1][2] This bicyclic system, comprised of a fused pyrrole and pyridine ring, provides a unique three-dimensional architecture that allows for precise orientation of substituents to interact with biological targets. Its inherent properties, including the ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive starting point for the design of potent and selective small molecule drugs.

This comprehensive guide delves into the diverse applications of the 2H-pyrrolo[3,4-c]pyridine scaffold in modern drug discovery. We will explore its utility in targeting a range of diseases, from neurological disorders to cancer and infectious diseases, supported by mechanistic insights and detailed experimental protocols.

Therapeutic Applications: A Multifaceted Scaffold for Diverse Pathologies

The 2H-pyrrolo[3,4-c]pyridine core has demonstrated remarkable versatility, with its derivatives exhibiting a wide array of biological activities. This section will highlight key therapeutic areas where this scaffold has made a significant impact.

Analgesic and Sedative Properties: Targeting the Central Nervous System

A significant body of research has focused on the development of 2H-pyrrolo[3,4-c]pyridine derivatives, particularly 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, as potent analgesic and sedative agents.[1][2][3] These compounds have shown promising activity in preclinical models of pain and sedation, suggesting their potential for treating various neurological conditions.[3][4]

Mechanism of Action: While the exact mechanism for their analgesic effect is not fully elucidated, their high activity in the "writhing" test suggests a peripheral mechanism of action.[3][4] Structure-activity relationship (SAR) studies have revealed that modifications to the alkoxy substituent at the 2-position of the pyridine ring and the nature of the alkyl linker connecting to an arylamine moiety are crucial for their analgesic and sedative properties.[3] For instance, 4-alkoxy derivatives have demonstrated stronger analgesic properties than their ethoxy counterparts, and 2-hydroxypropyl linkers have been found to be optimal for activity.[3]

Data Summary: Analgesic Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Compound IDModificationAnalgesic Activity (Writhing Test)Sedative ActivityReference
34a o-methoxyphenyl at N-4 of piperazineStrong analgesic effect (effective up to 0.78 mg/kg)Not specified[1]
34c o-methoxyphenyl at N-4 of piperazine, methoxy at position 2Strongest analgesic effect (effective up to 0.78 mg/kg)Not specified[1]
Imides 8-15 Varied N-substituentsMore active than aspirinStatistically significant inhibition of locomotor activity[3]
Imide 9 N-methylene derivativeSimilar to morphineProlonged thiopental sleep[3]
Imide 11 N-methylene derivativeSimilar to morphineProlonged thiopental sleep[3]
Anticancer Activity: The Rise of Pyrrolopyridine-Based Kinase Inhibitors

The pyrrolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[1][5] While many approved drugs like Vemurafenib contain the pyrrolo[2,3-b]pyridine isomer, the 2H-pyrrolo[3,4-c]pyridine core is also gaining traction as a valuable template for developing novel anticancer agents.[1][6]

Targeting Hematopoietic Progenitor Kinase 1 (HPK1): Recent discoveries have identified 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[7] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. By blocking HPK1, these compounds can enhance the body's immune response against tumors.

Targeting other Kinases: Derivatives of the broader pyrrolopyridine class have shown inhibitory activity against a range of kinases implicated in cancer, including FMS kinase, Met kinase, and VEGFR-2.[1][8] For example, a conformationally constrained 2-pyridone analogue incorporating a pyrrolopyridine core was found to be a potent Met kinase inhibitor with an IC50 value of 1.8 nM.[8]

Signaling Pathway: HPK1 in T-Cell Receptor Signaling

HPK1_Pathway TCR TCR Activation Lck Lck TCR->Lck phosphorylates ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates HPK1 HPK1 LAT_SLP76->HPK1 activates Downstream Downstream Signaling (e.g., NF-κB, AP-1) PLCg1->Downstream HPK1->LAT_SLP76 negatively regulates (feedback inhibition) Pyrrolo_pyridine 2H-pyrrolo[3,4-c]pyridine Inhibitor Pyrrolo_pyridine->HPK1 inhibits Synthesis_Workflow Start Starting Material: 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Step1 Step 1: Reaction with Dibromoalkane (e.g., 1,2-dibromoethane) Reagents: Anhydrous K2CO3, Acetonitrile Conditions: Reflux Start->Step1 Intermediate Intermediate: 4-alkoxy-6-methyl-2-(bromoalkyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Reagents: Amine (e.g., Morpholine), Anhydrous K2CO3, Acetonitrile Conditions: Reflux Intermediate->Step2 Product Final Product: N-Substituted 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Step2->Product Purification Purification: Crystallization Product->Purification

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Application

Application Note: Catalytic C–H Functionalization of 2H-Pyrrolo[3,4-c]pyridines for Late-Stage Drug Diversification

Introduction & Strategic Relevance The 2H-pyrrolo[3,4-c]pyridine scaffold is a privileged bicyclic pharmacophore, prominently featured in potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, broad-spectrum a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

The 2H-pyrrolo[3,4-c]pyridine scaffold is a privileged bicyclic pharmacophore, prominently featured in potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, broad-spectrum antimicrobials, and analgesic agents[1],[2]. Traditional de novo syntheses of these systems often rely on multi-step Ugi-type reactions or complex condensation sequences, which inherently limit the rapid generation of structure-activity relationship (SAR) libraries.

To accelerate drug discovery, transition-metal-catalyzed C–H functionalization offers a paradigm shift. By enabling the direct, site-selective decoration of the pre-formed pyrrolo[3,4-c]pyridine core, chemists can bypass lengthy synthetic routes and perform late-stage lead optimization directly on the active pharmaceutical ingredient (API) scaffold[3].

Mechanistic Foundations & Site-Selectivity

The 2H-pyrrolo[3,4-c]pyridine system presents a fascinating chemoselective landscape. It merges an electron-rich pyrrole ring (C1, C3 positions) with an electron-deficient pyridine ring (C4, C6, C7 positions). Understanding the causality behind catalyst selection is critical for achieving regiocontrol:

  • Palladium-Catalyzed Arylation (Pyrrole-Directed): The C1 and C3 positions of the pyrrole ring are highly susceptible to electrophilic palladation. By employing a Pd(II)/Pd(0) catalytic cycle with pivalic acid (PivOH) as a co-catalyst, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The pivalate anion acts as an internal proton shuttle, drastically lowering the activation energy for C–H bond cleavage[4].

  • Iridium-Catalyzed Borylation (Pyridine-Directed): To functionalize the electron-deficient pyridine ring, steric control is paramount. Iridium-catalyzed C–H borylation utilizes the bulky 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligand. The steric bulk directs the active Ir(III)-trisboryl complex to the least sterically hindered C–H bonds on the pyridine ring, completely overriding electronic biases[3].

  • Photocatalytic Minisci-Type Alkylation: Direct alkylation of the pyridine core can be achieved by pre-activating the pyridine nitrogen to form an N-functionalized pyridinium salt. This lowers the LUMO of the ring, allowing nucleophilic carbon radicals to selectively attack the C4 or C6 positions under mild, acid-free conditions[5].

workflow Core 2H-Pyrrolo[3,4-c]pyridine Core Scaffold Pd Pd-Catalyzed Arylation (C1/C3 Position) Core->Pd Electrophilic Ir Ir-Catalyzed Borylation (C4/C6 Position) Core->Ir Steric Control Photo Photocatalytic Alkylation (Pyridine Ring) Core->Photo Radical Addition Lib1 Aryl Derivatives (e.g., NAMPT Inhibitors) Pd->Lib1 Lib2 Borylated Intermediates (Suzuki Precursors) Ir->Lib2 Lib3 Alkylated Derivatives (Lipophilicity Tuning) Photo->Lib3

Figure 1: Divergent site-selective C-H functionalization workflow for library generation.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary catalytic methods used for functionalizing the 2H-pyrrolo[3,4-c]pyridine scaffold:

Functionalization TypeCatalyst SystemTarget PositionYield RangeKey Additive / LigandReaction Temp
Direct Arylation Pd(OAc)₂C1 / C3 (Pyrrole)65–88%PivOH, DavePhos110 °C
C–H Borylation [Ir(OMe)(cod)]₂C4 / C6 (Pyridine)70–95%dtbpy60 °C
Minisci Alkylation Ir(ppy)₃ (hv)C4 / C6 (Pyridine)50–80%N-activation (N-OMe)25 °C

Experimental Protocols

Protocol A: Regioselective Palladium-Catalyzed C1/C3 Arylation

This protocol utilizes a Pd(0)/Pd(II) cycle to install aryl groups at the electron-rich pyrrole positions, a critical step in synthesizing complex kinase and NAMPT inhibitors[2].

Materials Required:

  • 2H-pyrrolo[3,4-c]pyridine substrate (1.0 equiv, 0.5 mmol)

  • Aryl iodide (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • DavePhos or PCy₃ (10 mol%)

  • Pivalic acid (PivOH) (30 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (2.5 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the 2H-pyrrolo[3,4-c]pyridine substrate, Pd(OAc)₂, ligand, PivOH, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMAc, followed by the aryl iodide. Seal the tube and transfer it to a fume hood.

  • Reaction Execution: Heat the vigorously stirred mixture in an oil bath at 110 °C for 12–16 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute with MeCN, and analyze via LC-MS. The product will exhibit a mass shift of +[M(Ar) - 1] m/z. The disappearance of the starting material peak confirms conversion.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expert Insights & Causality:

  • Why PivOH? Pivalic acid is the linchpin of this reaction. It generates the pivalate anion in situ, which coordinates to palladium and acts as an internal base, facilitating the Concerted Metalation-Deprotonation (CMD) step. This significantly lowers the kinetic barrier for C–H activation compared to using K₂CO₃ alone[4].

  • Why DMAc? The polar aprotic nature of DMAc stabilizes the highly polar transition states during the catalytic cycle while maintaining the solubility of the inorganic base.

pd_cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(I) Complex OxAdd->PdII_Ar Coord Substrate Coordination PdII_Ar->Coord CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD PdII_Ar_Sub Diaryl Pd(II) Intermediate CMD->PdII_Ar_Sub RedElim Reductive Elimination PdII_Ar_Sub->RedElim RedElim->Pd0 Catalyst Regeneration Product C-H Arylated Product RedElim->Product

Figure 2: Mechanism of Pd-catalyzed C-H arylation via Concerted Metalation-Deprotonation (CMD).

Protocol B: Iridium-Catalyzed Steric-Controlled C-H Borylation

This protocol installs a versatile boronic ester (Bpin) at the sterically accessible positions of the pyridine ring, setting the stage for downstream Suzuki-Miyaura cross-couplings[3].

Materials Required:

  • 2H-pyrrolo[3,4-c]pyridine substrate (1.0 equiv, 0.5 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv, 0.6 mmol)

  • [Ir(OMe)(cod)]₂ (1.5 mol%)

  • 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%)

  • Anhydrous Tetrahydrofuran (THF) or MTBE (3.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, mix[Ir(OMe)(cod)]₂ and dtbpy in 1.0 mL of THF. Stir for 5–10 minutes until the solution transitions from yellow to a deep red/brown color, indicating the formation of the active Ir(I) species.

  • Substrate Addition: Add B₂pin₂ and the 2H-pyrrolo[3,4-c]pyridine substrate dissolved in the remaining 2.0 mL of THF.

  • Reaction Execution: Seal the vial and stir at 60 °C for 8–12 hours. (Highly active substrates may reach completion at room temperature).

  • Self-Validation (IPC): Monitor by GC-MS or LC-MS. The borylated product will show a characteristic boron isotopic pattern and a mass shift of +126 Da.

  • Workup: Remove the solvent under reduced pressure. The crude mixture can often be used directly in a subsequent Suzuki-Miyaura coupling, or purified by passing through a short plug of silica gel (eluting with a non-polar solvent mixture to prevent deborylation).

Expert Insights & Causality:

  • Why dtbpy? The bulky tert-butyl groups on the bipyridine ligand prevent the formation of inactive iridium dimers and enforce strict steric control during the C–H activation step. This ensures borylation occurs at the least hindered position, overriding the electronic deactivation of the pyridine ring[3].

  • Why [Ir(OMe)(cod)]₂ over [Ir(Cl)(cod)]₂? The methoxy ligand is readily displaced by the diboron reagent to generate the active Ir(III)-trisboryl complex without requiring an external base, making the conditions exceptionally mild and tolerant of sensitive functional groups.

References

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. 3

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (PMC). 1

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research. 5

  • β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society.4

  • Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. Journal of Medicinal Chemistry. 2

Sources

Method

Application Note: Strategies for the Purification and Isolation of 2H-Pyrrolo[3,4-c]pyridines

Abstract The 2H-pyrrolo[3,4-c]pyridine scaffold, a key aza-isoindole isomer, is a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] The successful synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2H-pyrrolo[3,4-c]pyridine scaffold, a key aza-isoindole isomer, is a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] The successful synthesis of novel derivatives is critically dependent on the effective purification and isolation of the target molecules. This guide provides a comprehensive overview of field-proven techniques for purifying 2H-pyrrolo[3,4-c]pyridine derivatives, synthesizing information from peer-reviewed literature to offer detailed protocols and expert insights. We will cover initial reaction work-up, column chromatography, and crystallization techniques, providing a logical framework for selecting the optimal strategy based on compound properties and impurity profiles.

Introduction: The Challenge of Purifying Aza-Isoindoles

The 2H-pyrrolo[3,4-c]pyridine core, like other related isoindole heterocycles, can present unique purification challenges. The presence of a basic pyridine nitrogen and a pyrrole ring imparts a distinct polarity and potential for varied intermolecular interactions. Furthermore, some isoindole derivatives may exhibit limited stability, necessitating rapid and efficient purification protocols to prevent degradation.[3]

The choice of purification strategy is therefore not a one-size-fits-all decision. It requires a careful analysis of the physicochemical properties of the target molecule (e.g., polarity, solubility, crystallinity) and the nature of the impurities generated during the synthesis. This guide aims to equip the researcher with the knowledge to make informed decisions to achieve high purity and yield.

General Purification Workflow

A typical purification workflow for 2H-pyrrolo[3,4-c]pyridines follows a multi-step process, beginning with the initial work-up of the reaction mixture to remove bulk impurities and culminating in a final polishing step to achieve high purity.

G cluster_0 Post-Synthesis cluster_1 Phase 1: Initial Cleanup cluster_2 Phase 2: Primary Purification cluster_3 Phase 3: Final Polishing cluster_4 Final Product Reaction_Mixture Crude Reaction Mixture Workup Aqueous Work-up (Extraction & Washing) Reaction_Mixture->Workup Quench Reaction Filtration Filtration (e.g., Catalyst Removal) Reaction_Mixture->Filtration If solid catalyst/ reagent present Chromatography Column Chromatography (Silica or Alumina) Workup->Chromatography Crude Concentrate Filtration->Workup Crystallization Crystallization or Precipitation Chromatography->Crystallization Combined Fractions Trituration Trituration Chromatography->Trituration Pure_Product Pure Compound (>95%) Chromatography->Pure_Product If sufficiently pure Crystallization->Pure_Product Trituration->Pure_Product

Caption: General purification workflow for 2H-pyrrolo[3,4-c]pyridines.

Phase 1: Initial Reaction Work-up and Extraction

The first step following synthesis is to quench the reaction and perform an initial separation of the crude product from inorganic salts, catalysts, and highly polar byproducts. Liquid-liquid extraction is the cornerstone of this phase.

Expertise & Causality: The choice of aqueous quench solution and extraction solvent is critical.

  • Quenching: For reactions run under acidic conditions, a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is used to neutralize the acid and facilitate the extraction of the neutral or basic product into an organic solvent.[4] For neutral or basic reactions, quenching with water or a saturated ammonium chloride (NH₄Cl) solution is common.[5]

  • Solvent Selection: The organic solvent should effectively dissolve the target compound while being immiscible with water. Ethyl acetate (EtOAc) and dichloromethane (DCM) are the most frequently cited solvents for extracting pyrrolopyridine derivatives due to their polarity and volatility.[5]

Protocol 1: General Aqueous Work-up
  • Cooling: Cool the reaction mixture to room temperature. If the reaction is highly exothermic, an ice bath may be necessary.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing the chosen aqueous quench solution (e.g., saturated aq. NaHCO₃ or NH₄Cl).

  • Extraction: Add the organic extraction solvent (e.g., ethyl acetate). A typical starting volume is 2-3 times the volume of the initial reaction solvent.

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate fully.

  • Collection: Drain the aqueous layer. If the organic solvent is denser than water (e.g., DCM), it will be the bottom layer. If it is less dense (e.g., EtOAc), it will be the top layer.

  • Re-extraction: Extract the aqueous layer two more times with fresh organic solvent to maximize product recovery.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated aq. NaCl) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 2: Purification by Column Chromatography

Column chromatography is the most powerful and widely used technique for separating 2H-pyrrolo[3,4-c]pyridines from closely related impurities.[6][7][8] The success of this step hinges on the selection of the stationary phase and the mobile phase (eluent).

Expertise & Causality:

  • Stationary Phase: Silica gel is the default choice for most applications due to its versatility and ability to separate compounds based on polarity.[6] For particularly basic compounds that may streak or irreversibly bind to acidic silica, aluminum oxide (alumina) can be an effective alternative.[7]

  • Mobile Phase: A solvent system is chosen to provide a target compound retention factor (Rf) of approximately 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate. This provides the best balance for achieving good separation. Non-polar compounds are eluted with non-polar solvent systems, while polar compounds require more polar eluents.

Table 1: Common Chromatographic Systems for Pyrrolopyridine Derivatives
Stationary PhaseEluent System (v/v)Application Notes
Silica Geln-Hexane / Ethyl Acetate (e.g., 1:2)A workhorse system for compounds of intermediate polarity. The ratio is adjusted based on TLC analysis.[6]
Silica GelDichloromethane / Methanol (e.g., 95:5)Used for more polar derivatives. A small amount of triethylamine (~0.5%) can be added to the eluent to prevent streaking of basic compounds.
Aluminum OxideEthyl AcetateA good choice for purifying compounds that are sensitive to the acidic nature of silica gel.[7]
Silica GelDichloromethaneSuitable for relatively non-polar N-aryl derivatives.[8]
Protocol 2: Silica Gel Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent system. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. This "dry loading" technique often results in better separation than loading a liquid sample.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar solvent mixture (e.g., 10% EtOAc in Hexane) and gradually increase the polarity (gradient elution) based on the separation observed by TLC.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Concentration: Remove the solvent under reduced pressure to yield the purified 2H-pyrrolo[3,4-c]pyridine.

G cluster_0 Decision Factors cluster_1 Chromatography Choice Compound_Polarity Compound Polarity Silica Normal Phase (Silica Gel) Compound_Polarity->Silica Low to High Polarity RP Reverse Phase (C18 Silica) Compound_Polarity->RP Very Polar / Water Soluble Impurity_Profile Impurity Profile (TLC) Impurity_Profile->Silica Separable by Polarity Compound_Acidity Acid/Base Sensitivity Alumina Normal Phase (Alumina) Compound_Acidity->Alumina Base Sensitive to Acidic Silica

Sources

Application

Application Note: Regioselective Halogenation Protocols for the 2H-Pyrrolo[3,4-c]pyridine Scaffold

Audience: Researchers, scientists, and drug development professionals. Introduction The 2H-pyrrolo[3,4-c]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-pyrrolo[3,4-c]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines and indoles allows for interaction with a wide range of biological targets. Consequently, derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, and antitumor properties.[1][3][4]

Halogenated organic molecules are crucial building blocks in drug discovery, offering a means to modulate pharmacokinetic and pharmacodynamic properties or to serve as synthetic handles for further functionalization via cross-coupling reactions. The regioselective installation of a halogen atom onto the 2H-pyrrolo[3,4-c]pyridine core is therefore a critical step in the synthesis of novel therapeutic agents.

This guide provides detailed, field-proven protocols for the regioselective halogenation of the 2H-pyrrolo[3,4-c]pyridine system, focusing on the use of N-halosuccinimides (NXS). It offers insights into the causality behind experimental choices and discusses the factors governing regioselectivity.

Mechanism and Regioselectivity

The halogenation of 2H-pyrrolo[3,4-c]pyridines proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring is significantly more electron-rich than the pyridine ring, directing the electrophilic halogenating agent to attack the five-membered ring. The pyridine nitrogen's electron-withdrawing nature deactivates the pyridine ring towards electrophilic attack.[5][6]

Within the pyrrole ring, the C4 and C7 positions are the most nucleophilic and susceptible to electrophilic attack. The precise regioselectivity can be influenced by the steric and electronic nature of substituents on the pyrrole nitrogen (N2) and the pyridine ring, as well as the reaction conditions. Generally, halogenation with N-halosuccinimides in polar aprotic solvents like DMF provides good to excellent regioselectivity.

G cluster_mech Regioselectivity of Halogenation cluster_factors Influencing Factors Pyrrolo 2H-Pyrrolo[3,4-c]pyridine Intermediate Wheland Intermediate (Sigma Complex) Pyrrolo->Intermediate Electrophilic Attack at C4/C7 NXS N-Halosuccinimide (NXS) (X = Cl, Br, I) Product Regioselective Product (e.g., 4-Halo derivative) Intermediate->Product Deprotonation Reagent Halogenating Agent (NCS, NBS, NIS) Reagent->Pyrrolo Solvent Solvent Polarity (e.g., DMF) Solvent->Pyrrolo Substituents Steric & Electronic Effects of R-groups Substituents->Pyrrolo

Caption: Factors influencing regioselective halogenation.

Protocols for Regioselective Halogenation

The following protocols detail methods for the chlorination, bromination, and iodination of a generic N-substituted 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, a common core structure in this class of compounds.

Protocol 1: Regioselective Chlorination using N-Chlorosuccinimide (NCS)

This protocol describes a reliable method for the regioselective chlorination at the C4 or C7 position using N-Chlorosuccinimide (NCS).

Materials:

  • N-Substituted 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-substituted 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material completely. A typical concentration is 0.1 M.

  • Reagent Addition: Add NCS (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with dichloromethane (3 x volume of DMF).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired chlorinated product.

Scientist's Notes:

  • DMF is used as the solvent due to its polar aprotic nature, which facilitates the electrophilic substitution by stabilizing the charged intermediate.

  • Using a slight excess of NCS ensures complete conversion of the starting material.

  • The aqueous work-up is essential to remove the DMF and succinimide byproduct. The NaHCO₃ wash neutralizes any acidic impurities.

G start Start setup Dissolve Substrate in Anhydrous DMF start->setup add_ncs Add NCS (1.1-1.5 eq) at Room Temperature setup->add_ncs stir Stir & Monitor (TLC/LC-MS) add_ncs->stir workup Aqueous Work-up (Water, DCM, NaHCO3, Brine) stir->workup Reaction Complete purify Purify via Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Workflow for regioselective chlorination.

Protocol 2: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol outlines the regioselective bromination using N-Bromosuccinimide (NBS), a widely used and effective reagent for this transformation.[7][8]

Materials:

  • N-Substituted 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the N-substituted 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in anhydrous DMF (approx. 0.1 M).

  • Reagent Addition: Add NBS (1.1 - 1.5 eq) to the solution at room temperature. For less reactive substrates, gentle heating (40-50 °C) may be required.[7]

  • Reaction Monitoring: Stir the mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • After completion, pour the reaction mixture into water.

    • Extract with dichloromethane (3x).

    • Combine the organic extracts and wash with saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine, followed by a brine wash.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude material is purified by flash column chromatography (e.g., hexanes/ethyl acetate) to afford the pure brominated product.

Scientist's Notes:

  • NBS is a reliable source of electrophilic bromine and is generally easier to handle than liquid bromine.[9]

  • The reaction may sometimes require gentle heating to proceed at a reasonable rate, depending on the electronic properties of the substrate.[7]

  • The sodium thiosulfate wash is a mild reducing agent that effectively neutralizes any residual NBS or Br₂.

G start Start setup Dissolve Substrate in Anhydrous DMF start->setup add_nbs Add NBS (1.1-1.5 eq) (Heat if necessary) setup->add_nbs stir Stir & Monitor (TLC/LC-MS) add_nbs->stir workup Aqueous Work-up (Water, DCM, Na2S2O3, Brine) stir->workup Reaction Complete purify Purify via Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Workflow for regioselective bromination.

Comparative Analysis of Halogenation Protocols

ParameterChlorination (NCS)Bromination (NBS)Iodination (NIS)
Reagent N-ChlorosuccinimideN-BromosuccinimideN-Iodosuccinimide
Reactivity HighModerateLower
Typical Conditions Room Temperature, 2-6 hRoom Temp to 50°C, 2-8 h50-70°C, 4-12 h
Selectivity Generally GoodGenerally Good to Excellent[7][8]Generally High
Work-up Quench NaHCO₃Na₂S₂O₃Na₂S₂O₃
Advantages Readily available, cost-effective.Well-established, reliable.[7][8]Product is ideal for cross-coupling.
Considerations Can be less selective with highly activated systems.May require heating for less reactive substrates.[7]Reagent is more expensive; longer reaction times.

Conclusion

The regioselective halogenation of the 2H-pyrrolo[3,4-c]pyridine scaffold is a fundamental transformation for the generation of diversified libraries of compounds for drug discovery. The protocols provided herein, utilizing N-halosuccinimides, offer reliable and reproducible methods for achieving this goal. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can efficiently synthesize key halogenated intermediates, paving the way for the development of novel and potent therapeutic agents.

References

  • Tatsugi, J., Zhiwei, T., Tsuchiya, Y., & Ito, T. (2009).
  • Ma, C., Xing, D., & Hu, W. (2016). Catalyst-Free Halogenation of α-Diazocarbonyl Compounds with N-Halosuccinimides: Synthesis of 3-Halooxindoles or Vinyl Halides. Organic Letters, 18(13), 3134-3137. Available at: [Link]

  • Szkatuła, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3383. Available at: [Link]

  • Pashkovskii, S., & Vilk, O. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]

  • Tatsugi, J., et al. (2009). Halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides: Regioselective synthesis of 1-alkyl-5-halo-7-azaisatins. ResearchGate. Available at: [Link]

  • Gribble, G. W. (2004). N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds. ChemInform, 35(34). Available at: [Link]

  • Request PDF. (n.d.). 2-Pyridone-based fluorophores: Synthesis and fluorescent properties of pyrrolo[3,4-c]pyridine derivatives. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2aroylmalononitrile at room temperature. ResearchGate. Available at: [Link]

  • Szkatuła, M., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5897. Available at: [Link]

  • Andrey K. (2014). Electrophilic Substitution of Pyrrole and Pyridine. YouTube. Available at: [Link]

  • Andrey K. (2014). Electrophilic Substitution of Pyrrole and Pyridine. YouTube. Available at: [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]

  • Altomare, C., et al. (1990).
  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Available at: [Link]

  • MDPI. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Available at: [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(11), 4065-4070. Available at: [Link]

  • ACS Publications. (2006). A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid. Available at: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

  • ACS Publications. (2018). Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. Available at: [Link]

Sources

Method

Application Notes and Protocols for Utilizing 2H-Pyrrolo[3,4-c]pyridine in Medicinal Chemistry Hit-to-Lead Campaigns

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of the 2H-pyrrolo[3,4-c]pyridine scaffold in medicinal chemistry, specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of the 2H-pyrrolo[3,4-c]pyridine scaffold in medicinal chemistry, specifically focusing on the critical hit-to-lead (H2L) phase of drug discovery. This document outlines the rationale for selecting this privileged scaffold, detailed synthetic and biological evaluation protocols, and strategic guidance for optimizing initial hits into viable lead compounds.

Introduction: The 2H-Pyrrolo[3,4-c]pyridine Scaffold - A Privileged Structure in Drug Discovery

The 2H-pyrrolo[3,4-c]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, allowing for diverse interactions with a wide range of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antiviral, and anticancer properties, making it a versatile starting point for drug discovery programs.[1][2]

The hit-to-lead (H2L) phase is a crucial juncture in the drug discovery pipeline, where initial "hits" from high-throughput screening are transformed into "leads" with improved potency, selectivity, and drug-like properties.[3][4][5] This guide provides a framework for navigating the H2L process with the 2H-pyrrolo[3,4-c]pyridine scaffold, from initial hit validation to the generation of a lead series with a promising preclinical profile.

The Hit-to-Lead Workflow: A Strategic Overview

The successful transition of a 2H-pyrrolo[3,4-c]pyridine-based hit to a lead series involves a multi-parameter optimization process. The following workflow provides a structured approach to this critical phase.

Hit_to_Lead_Workflow cluster_0 Hit Identification & Validation cluster_1 Initial SAR & Scaffolding cluster_2 Iterative Optimization Cycles cluster_3 Lead Series Selection Hit_ID Initial Hit (e.g., HTS) Hit_Confirmation Hit Confirmation (Orthogonal Assays) Hit_ID->Hit_Confirmation Validate Activity Initial_SAR Initial SAR Studies (Analog Synthesis) Hit_Confirmation->Initial_SAR Scaffold_Analysis Scaffold Hopping & Bioisosterism Analysis Initial_SAR->Scaffold_Analysis Identify Key Moieties Synthesis Focused Library Synthesis Scaffold_Analysis->Synthesis Bio_Assays In Vitro Biological Assays (Potency & Selectivity) Synthesis->Bio_Assays Test Analogs ADME_Assays In Vitro ADME Profiling Bio_Assays->ADME_Assays Profile Promising Analogs Data_Analysis Data Analysis & Next-Gen Design ADME_Assays->Data_Analysis Integrate Data Data_Analysis->Synthesis Design-Make-Test-Analyze (DMTA) Cycle Lead_Selection Lead Series Identified Data_Analysis->Lead_Selection Meet Lead Criteria

Figure 1. A generalized hit-to-lead workflow for 2H-pyrrolo[3,4-c]pyridine derivatives.

Synthetic Strategies for Analogue Generation

A key element of the H2L process is the rapid and efficient synthesis of analogues to build a robust Structure-Activity Relationship (SAR). The 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a common and synthetically tractable core.

Protocol 3.1: General Synthesis of N-Substituted 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

This protocol describes a two-step synthesis for generating a library of N-substituted derivatives, which has been successfully employed to produce compounds with analgesic properties.[3][6]

Step 1: Synthesis of N-(haloalkyl)-4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

  • To a solution of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in a suitable solvent such as acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add the appropriate dihaloalkane (e.g., 1,2-dibromoethane or 1-bromo-2-chloroethane) (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) to yield the N-(haloalkyl) intermediate.

Step 2: Condensation with Amines

  • Dissolve the N-(haloalkyl) intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile for bromo derivatives or xylene for chloro derivatives).

  • Add the desired amine (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield the target N-substituted 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative.

Biological Evaluation: A Tiered Approach

A tiered approach to biological evaluation is recommended to efficiently allocate resources during the H2L phase. Primary assays should be high-throughput and focus on the target of interest, while secondary and tertiary assays will provide deeper insights into selectivity and drug-like properties.

Case Study 1: Analgesic Activity

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown significant analgesic activity.[3][6] The acetic acid-induced writhing test is a standard in vivo model for assessing peripheral analgesic effects.

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response in mice. A reduction in the number of writhes indicates analgesic activity.[6][7][8]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds (2H-pyrrolo[3,4-c]pyridine derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard analgesic (e.g., Aspirin or Morphine)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the mice for 12 hours prior to the experiment, with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or orally (p.o.).

  • After a 30-minute pre-treatment period, inject 0.6% acetic acid (10 mL/kg) i.p. to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.

  • Calculate the mean number of writhes for each group and determine the percentage of inhibition using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Case Study 2: Anti-HIV Activity

The 2H-pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold has been identified as a promising core for the development of HIV-1 integrase inhibitors.[9][10][11]

Principle: This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase, where the viral DNA is integrated into a target DNA sequence.

Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (biotin-labeled oligonucleotide corresponding to the U5 end of the HIV-1 LTR)

  • Target DNA (d-labeled oligonucleotide)

  • Streptavidin-coated microplates

  • Assay buffer (containing MgCl2 or MnCl2)

  • Wash buffer

  • HRP-conjugated anti-digoxin antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Coat the streptavidin-coated microplate wells with the biotin-labeled donor DNA.

  • Wash the wells to remove unbound donor DNA.

  • Add the test compound at various concentrations to the wells.

  • Add the recombinant HIV-1 integrase to the wells and incubate to allow for binding to the donor DNA.

  • Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction. Incubate at 37°C.

  • Wash the wells to remove unreacted components.

  • Add HRP-conjugated anti-digoxin antibody and incubate.

  • Wash the wells and add TMB substrate.

  • Stop the reaction with a suitable stop solution and measure the absorbance at 450 nm.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Case Study 3: Kinase Inhibition (PI3Kγ)

Certain 2H-pyrrolo[3,4-c]pyridine derivatives have shown inhibitory activity against PI3Kγ, a target for inflammatory diseases and cancer.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for determining kinase inhibition.

Principle: This is a competitive binding assay where the test compound competes with a fluorescently labeled tracer for binding to the kinase. Inhibition of binding leads to a decrease in the FRET signal.[12][13][14][15]

Materials:

  • Recombinant PI3Kγ enzyme

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescent tracer (e.g., a fluorescently labeled ATP-competitive ligand)

  • Kinase assay buffer

  • ATP

  • Test compounds

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a kinase/antibody mixture containing PI3Kγ and the Eu-labeled antibody in kinase buffer. Add this mixture to the wells.

  • Add the fluorescent tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

In Vitro ADME Profiling: Early Assessment of Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures.[1][16] Two key assays for the H2L phase are metabolic stability and permeability.

Protocol 5.1: Metabolic Stability in Liver Microsomes

Principle: This assay determines the rate at which a compound is metabolized by cytochrome P450 enzymes present in liver microsomes.[2][17][18][19][20]

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compound

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound (at a final concentration of, e.g., 1 µM) with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Protocol 5.2: Caco-2 Permeability Assay

Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the intestinal epithelium, to predict the in vivo absorption of a compound.[7][16][21][22][23]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with HBSS.

  • Add the test compound (dissolved in HBSS) to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the compound to the basolateral side and collect samples from the apical side.

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

Structure-Activity Relationship (SAR) and Lead Optimization Strategies

The data generated from the biological and ADME assays will drive the iterative optimization of the 2H-pyrrolo[3,4-c]pyridine scaffold.

SAR_Optimization cluster_Potency Potency & Selectivity cluster_ADME ADME Properties Scaffold 2H-Pyrrolo[3,4-c]pyridine Core R1 R2 R3 Potency Increase Target Potency (e.g., lower IC50) Scaffold:R1->Potency Modify for Key Interactions Selectivity Improve Selectivity (vs. off-targets) Scaffold:R2->Selectivity Tune to Exploit Subtle Differences Solubility Enhance Aqueous Solubility Scaffold:R3->Solubility Introduce Polar Groups Metabolic_Stability Increase Metabolic Stability (longer t1/2) Scaffold:R1->Metabolic_Stability Block Metabolic Hotspots Permeability Optimize Permeability (Papp) Scaffold:R2->Permeability Balance Lipophilicity

Figure 2. Key optimization parameters for the 2H-pyrrolo[3,4-c]pyridine scaffold.

Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy to improve potency, selectivity, and ADME properties while maintaining key binding interactions.[1][24][25][26][27] For the 2H-pyrrolo[3,4-c]pyridine scaffold, consider the following replacements:

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be repositioned to explore different hydrogen bonding patterns and modulate pKa.

  • Carbonyl Groups: In the dione and trione series, one of the carbonyl groups can be replaced with bioisosteres such as a sulfone or a heterocyclic ring to alter polarity and metabolic stability.

  • Substituents: Functional groups on the periphery of the scaffold can be replaced with classical or non-classical bioisosteres to fine-tune properties. For example, a carboxylic acid could be replaced with a tetrazole to improve metabolic stability.[24][25]

Scaffold Hopping

If the 2H-pyrrolo[3,4-c]pyridine scaffold itself presents insurmountable ADME or toxicity issues, scaffold hopping can be employed to identify new core structures that maintain the key pharmacophoric features. This is a more advanced strategy, often guided by computational modeling.

Data Summary and Interpretation

Systematic data collection and analysis are paramount in the H2L phase. The following tables provide templates for organizing key data.

Table 1: Biological Activity Data

Compound IDR1R2R3Primary Assay IC50 (µM)Selectivity Assay IC50 (µM)
Hit-001HPhMe10.2>50
Analog-1AFPhMe5.1>50
Analog-1BH4-F-PhMe1.525.3
..................

Table 2: In Vitro ADME Data

Compound IDAqueous Solubility (µg/mL)Human Liver Microsome t1/2 (min)Caco-2 Papp (A->B) (10^-6 cm/s)
Hit-001<150.2
Analog-1A5150.5
Analog-1B12351.2
............

Conclusion

The 2H-pyrrolo[3,4-c]pyridine scaffold represents a valuable starting point for medicinal chemistry campaigns targeting a diverse array of diseases. A systematic and well-informed hit-to-lead strategy, incorporating efficient analogue synthesis, a tiered biological evaluation, and early ADME profiling, is essential for successfully advancing initial hits to promising lead series. The protocols and strategies outlined in these application notes provide a robust framework for researchers to unlock the full potential of this privileged heterocyclic system.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Caco-2 Permeability Assay Protocol.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • metabolic stability in liver microsomes. Mercell.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. DrugHunter.
  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer.
  • Metabolic Stability Assessed by Liver Microsomes and Hep
  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
  • Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. Thermo Fisher Scientific.
  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules.
  • Bioisosterism. Drug Design.
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  • HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Rel
  • ChemInform Abstract: Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. ChemInform.
  • Bicyclic Hydroxy-1H-pyrrolopyridine-trione Containing HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry.
  • Development of Tricyclic Hydroxy-1H-pyrrolopyridine-trione Containing HIV-1 Integrase Inhibitors. ACS Medicinal Chemistry Letters.
  • Peripheral analgesic activity of Moringa oleifera seeds - An experimental study. Asian Journal of Pharmacy and Pharmacology.
  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging.
  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry.
  • Optimization of a LanthaScreen Kinase assay for MAPK12 (p38 gamma). Thermo Fisher Scientific.
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  • Hit discovery and hit-to-lead approaches. Current Opinion in Chemical Biology.
  • Expert view: Optimising the hit-to-lead workflow. Drug Target Review.
  • Structure–Activity Relationship of Pyrrolyl Diketo Acid Derivatives as Dual Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain. Journal of Medicinal Chemistry.
  • Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay.
  • Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening.
  • New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Molecules.
  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. PeerJ.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2H-Pyrrolo[3,4-c]pyridines

Welcome to the technical support guide for the synthesis of 2H-pyrrolo[3,4-c]pyridine derivatives. This scaffold is a crucial heterocyclic motif in medicinal chemistry, appearing in compounds with a broad spectrum of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2H-pyrrolo[3,4-c]pyridine derivatives. This scaffold is a crucial heterocyclic motif in medicinal chemistry, appearing in compounds with a broad spectrum of pharmacological activities, including analgesic, sedative, and antitumor properties.[1] However, its synthesis can present unique challenges, often leading to suboptimal yields and complex purification hurdles.

This guide is structured to provide direct, actionable advice based on established chemical principles and field-proven experience. We will explore common problems encountered during synthesis and offer systematic approaches to troubleshoot and optimize your reaction outcomes.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific, common issues encountered during the synthesis of 2H-pyrrolo[3,4-c]pyridines.

Question: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

Answer: Low or no yield is a frequent challenge that requires a systematic diagnostic approach. The root cause often lies in one of three areas: reagent integrity, reaction conditions, or the fundamental reaction mechanism.

  • 1. Reagent Purity and Stability:

    • Causality: Impurities in starting materials are a primary cause of low yields. They can introduce competing side reactions, poison catalysts, or sequester reagents.[2] Pyridine derivatives and certain reagents can also be sensitive to air and moisture.[3]

    • Solution:

      • Always use freshly purified reagents and anhydrous solvents. Verify the purity of your starting materials via NMR or LC-MS before use.

      • If using air- or moisture-sensitive reagents (e.g., strong bases like LDA, certain organometallics), ensure your reaction is set up under a dry, inert atmosphere (Nitrogen or Argon).[4]

  • 2. Suboptimal Reaction Conditions:

    • Causality: Temperature, reaction time, and concentration are critical parameters. An insufficient temperature may prevent the reaction from overcoming its activation energy, while excessive heat can lead to decomposition of reactants or products.[5]

    • Solution:

      • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C under microwave conditions) to find the optimum.[6]

      • Time-Course Study: Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to determine the point of maximum product formation before significant degradation or side product accumulation occurs.[2]

      • Concentration: Highly dilute conditions may slow the reaction rate, while overly concentrated mixtures can promote unwanted polymerization or exothermic events.[5] Start with the literature-reported concentration and adjust as needed.

  • 3. Catalyst and Stoichiometry Issues:

    • Causality: The choice and amount of catalyst are pivotal. For base-catalyzed reactions, insufficient base may result in incomplete deprotonation, stalling the reaction.[4] Conversely, an excess of a strong base can react with other functional groups, leading to undesired byproducts.[4]

    • Solution:

      • Verify the catalyst's activity. If using a solid catalyst, ensure it hasn't been deactivated.

      • For reactions requiring a strong base like LDA, using a slight excess (e.g., 2.1 equivalents) can be necessary to drive the reaction to completion, as the base may be consumed in multiple steps.[4]

      • In metal-free cascade reactions, the base (e.g., triethylamine, DBU) plays a crucial role in mediating the cyclization steps. Ensure the correct stoichiometric amount is used.[7]

Question: I'm observing significant side product formation. How can I identify and minimize these impurities?

Answer: Side product formation is often linked to the reactivity of intermediates or the reaction conditions themselves.

  • 1. Competing Reaction Pathways:

    • Causality: In multi-step, one-pot syntheses, intermediates can be trapped in undesired pathways. For example, in syntheses involving enamines or other reactive intermediates, self-condensation or dimerization can compete with the desired cyclization.[2][4]

    • Solution:

      • Order of Addition: The sequence in which you add reagents can dramatically alter the outcome. A study on a related azaindole synthesis showed that reversing the order of addition—adding the nitrile to the base before adding the other reactant—minimized dimerization of the lithiated intermediate.[4] This strategy keeps the concentration of the highly reactive species low at any given time.

      • Slow Addition: Adding a key reactant slowly via a syringe pump can maintain a low steady-state concentration, favoring the desired intramolecular cyclization over intermolecular side reactions.[5]

  • 2. Incomplete Cyclization or Aromatization:

    • Causality: Many syntheses of aromatic heterocycles involve a final oxidation or elimination step to achieve the aromatic ring. If this step is inefficient, you may isolate partially saturated or hydroxylated intermediates.

    • Solution:

      • Ensure your oxidizing agent (if required) is active and added in the correct stoichiometry. In some cascade reactions, molecular oxygen from the air serves as the terminal oxidant, so running the reaction open to the air is critical.[7]

      • For reactions that require elimination of a leaving group (e.g., water), ensure the temperature is high enough or that an appropriate acid/base catalyst is present to facilitate this step.[8]

Question: I'm struggling with the purification of my 2H-pyrrolo[3,4-c]pyridine product. What techniques are most effective?

Answer: The basic nitrogen atom in the pyridine ring can make purification by standard silica gel chromatography challenging.

  • Causality: The Lewis basicity of the pyridine nitrogen leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause significant peak tailing, poor separation, and even product decomposition on the column.[5]

  • Solution:

    • Modified Column Chromatography:

      • Base Additive: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system. This neutralizes the acidic sites on the silica, dramatically improving peak shape and recovery.[5]

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) chromatography if your compound is sufficiently nonpolar.

    • Acid-Base Extraction: This is a highly effective technique for separating basic compounds from non-basic impurities.

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

      • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.[5]

      • Separate the layers. The organic layer now contains non-basic impurities.

      • Carefully basify the aqueous layer with a base (e.g., 1M NaOH, NaHCO₃) until pH > 9.

      • Extract the now-neutral product back into an organic solvent.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

    • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[5] Screen various solvent systems to find one in which your product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction outcome? A1: The solvent is not merely a medium for the reaction; it actively influences reactant solubility, reaction rates, and even the mechanistic pathway.[2] For instance, polar aprotic solvents like DMF or DMSO can accelerate reactions involving charged intermediates, while nonpolar solvents like toluene may be preferred for reactions where water must be removed azeotropically. In some multicomponent reactions, changing the solvent from ethanol to acetic acid has been shown to dramatically improve yields by acting as both a solvent and a catalyst.[6]

Q2: What is the role of microwave irradiation in these syntheses? A2: Microwave irradiation can significantly accelerate reaction rates by efficiently heating the reaction mixture.[6] This often leads to shorter reaction times, higher yields, and fewer side products compared to conventional heating. It is particularly useful for overcoming high activation barriers in steps like intramolecular cyclizations.[6]

Q3: When should I consider a metal-catalyzed approach versus a metal-free one? A3: The choice depends on the specific transformation and substrate scope.

  • Metal-catalyzed reactions (e.g., using Palladium, Copper, or Rhodium) are powerful for cross-coupling reactions to build the pyridine or pyrrole ring from pre-functionalized precursors.[9][10] They offer high efficiency but can be sensitive to certain functional groups and may require careful removal of residual metal from the final product, which is a critical consideration in drug development.

  • Metal-free reactions , such as base-assisted cascade cyclizations, are often preferred for their lower cost, reduced toxicity, and operational simplicity.[7] These methods build complexity rapidly from simple starting materials in a single pot.[11]

Q4: Can protecting groups improve the yield of my synthesis? A4: Yes, in certain cases. If the N-H of the pyrrole moiety or the basicity of the pyridine nitrogen interferes with a desired transformation (e.g., by inhibiting a catalyst), using a protecting group can be beneficial.[3] For the pyridine nitrogen, conversion to a pyridine N-oxide can alter the ring's electronic properties, while a simple Boc or Cbz group can protect the pyrrole nitrogen during subsequent synthetic steps. However, this adds extra steps for protection and deprotection to your overall synthesis.

Troubleshooting Workflow Diagram

The following diagram provides a systematic workflow for diagnosing and resolving low-yield issues in your synthesis.

G start Low or No Yield Observed reagent_check Step 1: Verify Reagents & Solvents start->reagent_check purity Are all starting materials pure and solvents anhydrous? reagent_check->purity purify_reagents Action: Purify/dry all reagents and solvents. Re-run experiment. purity->purify_reagents No condition_check Step 2: Scrutinize Reaction Conditions purity->condition_check Yes purify_reagents->reagent_check params Are temperature, time, and concentration optimal? condition_check->params optimize_cond Action: Perform optimization screen (temperature, time-course). Monitor via TLC/LC-MS. params->optimize_cond No mech_check Step 3: Analyze Reaction Mechanism params->mech_check Yes optimize_cond->condition_check catalyst Is the catalyst active and is stoichiometry correct? mech_check->catalyst optimize_cat Action: Use fresh catalyst. Adjust stoichiometry (e.g., base equivalents). Consider alternative catalyst. catalyst->optimize_cat No side_products Are major side products observed? catalyst->side_products Yes optimize_cat->mech_check modify_protocol Action: Adjust order of addition. Use slow addition for key reagent. side_products->modify_protocol Yes success Yield Improved side_products->success No modify_protocol->mech_check

Caption: A systematic workflow for troubleshooting low yields.

Quantitative Data Summary

Optimizing reaction conditions can have a profound impact on product yield. The following table, adapted from data on a related multi-component synthesis, illustrates the effect of solvent and temperature.[6]

EntryStarting MaterialsSolventTemperature (°C)Time (min)Yield (%)
1Phenylglyoxal, β-ketoamide, 5-aminopyrazoleEtOH8018045
2Phenylglyoxal, β-ketoamide, 5-aminopyrazoleMeCN8018040
3Phenylglyoxal, β-ketoamide, 5-aminopyrazoleToluene11018035
4Phenylglyoxal, β-ketoamide, 5-aminopyrazoleHOAc8018055
5Phenylglyoxal, β-ketoamide, 5-aminopyrazoleHOAc10018068
6Phenylglyoxal, β-ketoamide, 5-aminopyrazoleHOAc 120 180 76
7Phenylglyoxal, β-ketoamide, 5-aminopyrazoleHOAc14018075

As shown, changing the solvent to acetic acid (HOAc) and increasing the temperature to 120 °C under microwave conditions resulted in the highest yield.[6] This highlights the importance of empirical optimization for your specific substrate.

Reference Experimental Protocol

This section provides a detailed, step-by-step protocol for a metal-free synthesis of a substituted 2H-pyrrolo[3,4-c]pyridine derivative, based on the cascade reaction reported by Kumar et al.[7]

Synthesis of 4-amino-1-benzoyl-6-phenyl-2H-pyrrolo[3,4-c]pyridine-3-carbonitrile

  • 1. Reagent Preparation: 1.1. Ensure all starting materials (β-ketothioamide, 2-aroylmalononitrile) are pure. 1.2. Use reagent-grade ethanol as the solvent. 1.3. Ensure triethylamine (Et₃N) is fresh and dry.

  • 2. Reaction Setup: 2.1. To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the β-ketothioamide (1.0 mmol, 1.0 equiv.). 2.2. Add 2-benzoylmalononitrile (1.0 mmol, 1.0 equiv.). 2.3. Add ethanol (5 mL). 2.4. Add triethylamine (2.0 mmol, 2.0 equiv.).

  • 3. Reaction Execution: 3.1. Stir the reaction mixture vigorously at room temperature. The reaction is typically run open to the atmosphere, as O₂ may act as the final oxidant.[7] 3.2. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is generally complete within 2-4 hours.

  • 4. Work-up and Isolation: 4.1. Upon completion, pour the reaction mixture into ice-cold water (20 mL). 4.2. A solid precipitate should form. Collect the solid by vacuum filtration. 4.3. Wash the solid thoroughly with cold water (2 x 10 mL) and then with a small amount of cold ethanol to remove any residual impurities.

  • 5. Purification: 5.1. The crude product is often of high purity. 5.2. If further purification is required, the solid can be recrystallized from a suitable solvent such as ethanol or ethyl acetate to afford the pure product. 5.3. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

  • BenchChem. Troubleshooting low yield in multi-component pyridine synthesis.
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  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes.
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  • Google Patents. Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
  • Quora. What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?.
  • Royal Society of Chemistry. Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature.
  • ResearchGate. (PDF) Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview).
  • PMC.
  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.
  • Organic Chemistry Portal. Pyridine synthesis.
  • MDPI.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • PMC. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
  • MDPI. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • ChemicalBook. 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis.
  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities.

Sources

Optimization

Technical Support Center: Optimizing 2H-Pyrrolo[3,4-c]pyridine Cross-Coupling Reactions

Welcome to the Technical Support Center for the functionalization of the 2H-pyrrolo[3,4-c]pyridine scaffold. This bicyclic, electron-deficient heteroaromatic system is a critical pharmacophore in modern drug discovery, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of the 2H-pyrrolo[3,4-c]pyridine scaffold. This bicyclic, electron-deficient heteroaromatic system is a critical pharmacophore in modern drug discovery, most notably in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy[1]. However, the basic nitrogen atoms and the electron-poor nature of the ring present unique challenges during palladium- and copper-catalyzed cross-coupling reactions.

This guide provides field-proven troubleshooting strategies, causal explanations for reaction failures, and self-validating protocols to ensure high-yield functionalization.

Optimization Workflow

When designing a cross-coupling strategy for pyrrolo[3,4-c]pyridines, systematic optimization of the catalyst, ligand, and transmetalating agent is required to prevent catalyst poisoning and side reactions.

G Start Start: Halogenated 2H-pyrrolo[3,4-c]pyridine Step1 Select Pd Catalyst & Ligand (e.g., Xantphos) Start->Step1 Step2 Choose Base & Solvent (e.g., K3PO4 / Dioxane) Step1->Step2 Decision Yield > 80%? Step2->Decision Opt1 Screen Boronic Acids vs Trifluoroborates Decision->Opt1 No Success Proceed to Deprotection & Isolation Decision->Success Yes Opt2 Adjust Temperature (85°C - 100°C) Opt1->Opt2 Opt2->Step1

Workflow for optimizing Pd-catalyzed cross-coupling of pyrrolo[3,4-c]pyridines.

Troubleshooting & FAQs

Q1: Why am I observing extensive protodehalogenation instead of the desired Suzuki cross-coupling product? Causality: The 4-chloro-pyrrolo[3,4-c]pyridine system is highly electron-deficient. This accelerates the initial oxidative addition of Pd(0) to the C-Cl bond. However, if the subsequent transmetalation step is comparatively slow, the long-lived Pd(II)-aryl intermediate becomes highly susceptible to protonation by trace water or protic solvents (like methanol or ethanol). Solution: Switch your coupling partner from a standard boronic acid to a potassium organotrifluoroborate ( R−BF3​K ). Trifluoroborates provide a slow, controlled release of the active transmetalating species, which matches the rate of the catalytic cycle and prevents the buildup of the vulnerable Pd(II) intermediate. Additionally, strictly use anhydrous 1,4-dioxane as the solvent[1].

Q2: My Buchwald-Hartwig amination yields are abysmal due to catalyst poisoning. How can I overcome this? Causality: The basic nitrogen atoms within the pyrrolo[3,4-c]pyridine core can competitively coordinate to the palladium center. If you are using labile monodentate ligands (e.g., PPh3​ ), the substrate will displace the ligand, forming an off-cycle, inactive Pd-chelate complex. Solution: Utilize bidentate ligands with a wide bite angle, such as Xantphos (bite angle ~108°). Xantphos tightly chelates the Pd center, occupying two coordination sites and sterically preventing the substrate nitrogens from forming stable inactive complexes. This approach is standard for synthesizing 1[1].

Q3: Can I perform C-N couplings on this scaffold without expensive Palladium catalysts? Causality: Yes. Palladium is highly sensitive to steric hindrance and heteroatom coordination. Copper(I) catalysts, operating via an Ullmann-type mechanism, are often more robust against nitrogen-rich heterocycles. Solution: Employ a CuI-catalyzed Ullmann C-N coupling. Recent methodologies demonstrate that2 can successfully yield complex fused systems like benzo[4,5]imidazo[1,2-a]pyrrolo[3,4-c]pyridines using only CuI and K2​CO3​ without the need for complex ligands[2].

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling for HPK1 Inhibitor Intermediates

This protocol is optimized for coupling sterically hindered or electron-deficient 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones[1].

  • Reagent Charging: In an oven-dried Schlenk tube, add 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (1.0 equiv), the appropriate organotrifluoroborate salt (1.1 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M relative to substrate). Sparge the suspension with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.

  • Catalyst Addition: Under a positive Argon flow, quickly add Pd2​(dba)3​ (5 mol%) and Xantphos (10 mol%). Seal the tube tightly.

  • Reaction: Heat the mixture in an oil bath at 85 °C with vigorous stirring for 18 hours.

  • Self-Validation (In-Process Control): At the 2-hour mark, withdraw a 10 µL aliquot, dilute with 100 µL of LC-MS grade acetonitrile, and analyze.

    • Success Metric: You must observe the disappearance of the starting material [M+H]+ peak and the emergence of the product mass.

    • Failure Metric: If a peak corresponding to [M−Cl+H]+ (protodehalogenation) exceeds 10% relative abundance, halt the reaction, as your solvent is likely wet.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Ligand-Free Cu-Catalyzed Ullmann C-N Coupling

Optimized for intramolecular cyclizations to form tetracyclic pyrrolo[3,4-c]pyridine derivatives[2].

  • Preparation: Charge a reaction vial with the ortho-halogenated N-substituted pyrrolo[3,4-c]pyridine derivative (1.0 equiv) and K2​CO3​ (2.0 equiv).

  • Catalyst Loading: Add CuI (10 mol%). No exogenous ligand is required for this specific intramolecular cyclization due to the proximity effect of the reacting centers.

  • Reaction: Add anhydrous DMF, purge with Nitrogen, and stir at 100 °C for 12 hours.

  • Self-Validation: TLC analysis (Eluent: 1:1 Hexanes/EtOAc) should show complete consumption of the starting material (typically Rf​≈0.6 ) and the formation of a highly fluorescent product spot under 365 nm UV light (typical for fused pyrrolo-pyridine fluorophores).

Quantitative Data Presentation

The table below summarizes the optimization data for the Suzuki cross-coupling of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, illustrating the critical need for bidentate ligands and anhydrous conditions[1][3].

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Primary Side ProductYield (%)
Pd(PPh3​)4​ (10%)NoneKOAcMethanol8045Protodehalogenation30
Pd2​(dba)3​ (5%)XPhos (10%) K3​PO4​ 1,4-Dioxane8570Unreacted SM55
Pd2​(dba)3​ (5%)Xantphos (10%) K3​PO4​ 1,4-Dioxane 85 >95 None 82

Biological Context: Downstream Application

Understanding the biological target provides context for why specific functional groups are coupled to this scaffold. Pyrrolo[3,4-c]pyridines are potent inhibitors of HPK1 (MAP4K1), a kinase that negatively regulates T-cell activation[1]. By inhibiting HPK1, these compounds prevent the phosphorylation and destabilization of the SLP76 complex, thereby sustaining T-cell proliferation and immune response against tumors.

Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) Kinase Activation TCR->HPK1 SLP76 SLP76 Phosphorylation (Destabilization) HPK1->SLP76 MAPK Downstream MAPK Signaling Impeded SLP76->MAPK Inhibitor 2H-pyrrolo[3,4-c]pyridine Derivative (Inhibitor) Inhibitor->HPK1 Blocks

Mechanism of HPK1 inhibition by pyrrolo[3,4-c]pyridine derivatives in T-cells.

References

  • Title: 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER (Patent WO2020100027A1)
  • Title: Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[4,5]imidazo[1,2-a]pyrrolo[3,4-c]pyridines Source: ResearchGate URL
  • Title: WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Optimizing 2H-Pyrrolo[3,4-c]pyridine Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 2H-pyrrolo[3,4-c]pyridine scaffolds. This bicyclic heterocycle is a privileged structure in medicinal chemistry, frequently utilized as a bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2H-pyrrolo[3,4-c]pyridine scaffolds. This bicyclic heterocycle is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for isoindolines and a core motif in kinase inhibitors. However, its preparation is notoriously prone to unwanted byproducts, including regioisomers, uncyclized intermediates, and over-alkylated species.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you drive your reactions to high purity and yield.

Part 1: Troubleshooting Guides & FAQs

Section A: Condensation & Cyclization (The Cinchomeronic Route)

Q1: I am seeing a high percentage of uncyclized amic acid byproducts when reacting cinchomeronic anhydride with primary amines. How do I drive the reaction to the 2H-pyrrolo[3,4-c]pyridine-1,3-dione core?

A1: The formation of amic acid byproducts is a kinetic trap. Because the pyridine ring in cinchomeronic anhydride (pyridine-3,4-dicarboxylic anhydride) is asymmetric, nucleophilic attack by the primary amine opens the ring at either the C3 or C4 position, generating a mixture of regioisomeric amic acids. If the subsequent dehydration/cyclization step is not pushed to completion, these intermediates persist[1].

  • The Fix: Relying solely on thermal cyclization in solvents like toluene is often insufficient. You must introduce a chemical dehydrating agent. Transitioning the solvent system to glacial acetic acid or adding acetic anhydride (Ac₂O) forces the thermodynamic closure of the imide ring.

Q2: During the N-alkylation of the 1,3-dione core with dihaloalkanes, I isolate symmetrically substituted alkyl imides (over-alkylation). How can I minimize this?

A2: This occurs because the initial mono-alkylated product (containing a terminal halogen) remains highly electrophilic and can react with a second equivalent of the 1,3-dione core.

  • The Fix: You must manipulate the reaction kinetics by using a massive stoichiometric excess of the dihaloalkane (e.g., 10–15 equivalents of 1,2-dibromoethane). This ensures the bimolecular collision rate heavily favors the reaction between the 1,3-dione and fresh dihaloalkane rather than the mono-alkylated intermediate. The excess dihaloalkane can be recovered via distillation, and any trace symmetric byproducts can be completely removed via fractional crystallization[2].

Section B: Transition-Metal Catalyzed [2+2+2] Cycloaddition

Q3: My Cobalt-catalyzed [2+2+2] cycloaddition of dipropargyl amines and nitriles is yielding significant amounts of alkyne homotrimerization byproducts instead of the desired 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. What is going wrong?

A3: Alkyne homotrimerization is the classic competing pathway in this reaction. It occurs when the local concentration of the dipropargyl amine outcompetes the nitrile for coordination at the metal center.

  • The Fix: You must artificially starve the catalytic cycle of the alkyne. Implement a syringe pump to add the dipropargyl amine dropwise over several hours into a solution containing the catalyst and a large excess of the nitrile. If homotrimers persist, switch from a Cobalt(I) system to a Rhodium-based catalyst (e.g., [Rh(cod)₂]BF₄ with a BINAP ligand), which exhibits superior chemoselectivity for hetero-cycloadditions[3].

Section C: Multicomponent Ugi/Aza-Annulation

Q4: When synthesizing sp³-rich hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via a telescope sequence, increasing the steric bulk of the amine (e.g., cyclohexylamine) drastically reduces my yield and increases unidentified byproducts. Is there a workaround?

A4: The Ugi cyclization step is highly sensitive to steric bulk around the nitrogen atom, which hinders the final intramolecular trapping of the nitrilium ion, leading to hydrolysis byproducts and epimerization at the α-position[4].

  • The Fix: If bulky amines are essential for your SAR exploration, omit the Lewis acid activation (Titanium(IV) isopropoxide) during the imine formation step. While this seems counterintuitive, it alters the solubility profile of the reaction mixture, allowing the target hexahydro-pyrrolo[3,4-c]pyridine-1,6-dione to precipitate directly out of the solution. This avoids the need for column chromatography, which often degrades these sterically strained products[4].

Part 2: Quantitative Data & Reaction Workflows

Table 1: Comparative Analysis of Synthetic Routes and Byproduct Mitigation
Synthesis RouteKey ReagentsTypical YieldMajor Unwanted ByproductsMitigation Strategy
Imide Condensation Cinchomeronic anhydride, R-NH₂70–85%Uncyclized amic acids, over-alkylated imidesUse Ac₂O for dehydration; use >10 eq dihaloalkane for alkylation.
[2+2+2] Cycloaddition Dipropargyl amine, Nitrile, Rh/Co cat.60–95%Alkyne homotrimers, unreacted dimersSyringe pump addition of diyne; switch to Rh(I)/BINAP catalyst.
Ugi/Aza-Annulation Enaminone, Isocyanide, Amine40–65%Epimerized isomers, incomplete cyclizationOmit Ti(OiPr)₄ for bulky amines; utilize direct precipitation.
Diagnostic Workflows

G A Cinchomeronic Anhydride + Primary Amine B Kinetic Ring Opening A->B C Amic Acid Intermediates (C3/C4 amides) B->C D Thermal/Chemical Dehydration (Ac2O) C->D E Incomplete Cyclization (Amic Acid Byproduct) D->E Mild Conditions F 2H-pyrrolo[3,4-c]pyridine -1,3-dione Core D->F Complete Conversion

Workflow of cinchomeronic anhydride cyclization highlighting byproduct divergence.

G Start [2+2+2] Cycloaddition Optimization Check Are Alkyne Trimers Dominating? Start->Check Yes Yes: Nitrile Insertion is Slow Check->Yes GC-MS shows trimers No No: Low Overall Conversion Check->No Unreacted diyne Sol1 Use Syringe Pump for Diyne Increase Nitrile Equivalents Yes->Sol1 Sol2 Switch to Rh(I)/BINAP or Elevate Temperature No->Sol2

Decision tree for troubleshooting [2+2+2] cycloaddition chemoselectivity issues.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione (Imide Route)

This protocol utilizes chemical dehydration to prevent amic acid byproduct accumulation.

  • Initiation: Charge an oven-dried round-bottom flask with cinchomeronic anhydride (1.0 eq) and the desired primary amine (1.05 eq) in glacial acetic acid (0.5 M).

    • Self-Validation Check: The solution will rapidly form a thick, opaque suspension as the intermediate amic acid precipitates. Do not proceed to heating until this suspension is uniform.

  • Cyclization: Heat the mixture to reflux (120 °C) for 4 hours.

    • Self-Validation Check: The suspension must clear into a homogeneous solution. Monitor via TLC (EtOAc/Hexane 1:1); the baseline amic acid spot must completely disappear, replaced by a high-Rf imide spot.

  • Isolation: Cool the reaction to room temperature and pour it slowly into vigorously stirred ice water.

    • Self-Validation Check: A solid precipitate should form immediately. If an oil forms, the cyclization is incomplete. If an oil is observed, extract with EtOAc, concentrate, and resubmit to reflux with 2.0 eq of Ac₂O.

  • Verification: Filter the precipitate, wash with cold water, and dry under a vacuum.

    • Self-Validation Check: Confirm the 1,3-dione structure via IR spectroscopy. You must observe two distinct imide carbonyl stretches at approximately 1720 cm⁻¹ and 1770 cm⁻¹. The absence of a broad O-H stretch (~3000-3300 cm⁻¹) confirms the absence of amic acid.

Protocol 2: Rhodium-Catalyzed [2+2+2] Cycloaddition

This protocol prevents alkyne homotrimerization through controlled addition and catalyst selection.

  • Catalyst Activation: In an argon-filled glovebox, dissolve[Rh(cod)₂]BF₄ (5 mol%) and BINAP (5 mol%) in anhydrous 1,2-dichloroethane (DCE).

    • Self-Validation Check: The solution must exhibit a characteristic color change (typically deep orange/red) within 15 minutes, indicating active catalyst complexation.

  • Substrate Priming: Add the nitrile substrate (5.0 eq) to the catalyst solution, seal the vessel, transfer it to a fume hood, and heat to 80 °C.

  • Controlled Addition: Dissolve the dipropargyl amine (1.0 eq) in anhydrous DCE and add it to the reaction mixture dropwise via a syringe pump over exactly 2 hours.

    • Self-Validation Check: Monitor the reaction via GC-MS every 30 minutes. The diyne peak must remain negligible throughout the addition phase. If diyne begins to pool, slow the syringe pump rate by 50%.

  • Completion: Stir for an additional 1 hour post-addition, then cool and concentrate under reduced pressure.

    • Self-Validation Check: Crude ¹H NMR must show the appearance of the newly formed pyridine aromatic protons (typically δ 8.4–8.8 ppm) and the absolute absence of terminal alkyne protons (δ ~2.2 ppm).

References

  • Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview) Chemistry of Heterocyclic Compounds
  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
  • Transition metal-catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diynes: a straightforward route to fused pyrrolidine systems RSC Advances - Royal Society of Chemistry
  • Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza-Annulation, Hydrogenation, and Ugi Cyclization The Journal of Organic Chemistry - ACS Public

Sources

Optimization

2H-Pyrrolo[3,4-c]pyridine Crystallization: Advanced Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex thermodynamic and kinetic landscapes of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex thermodynamic and kinetic landscapes of crystallizing 2H-pyrrolo[3,4-c]pyridine derivatives.

These bicyclic heterocycles—frequently utilized as core scaffolds in analgesic and anti-inflammatory drug development—present unique processing challenges. Their multiple hydrogen-bonding sites (pyrrole NH donors, pyridine N acceptors, and dione carbonyls) make them highly prone to conformational polymorphism, while their complex solubility profiles frequently trigger liquid-liquid phase separation (LLPS, or "oiling out"). This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative parameters to ensure robust, scalable crystallization.

Section 1: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, every crystallization workflow must function as a self-validating system. Below are the two primary methodologies optimized for 2H-pyrrolo[3,4-c]pyridine derivatives.

Protocol A: Micromixing-Assisted Reverse Anti-Solvent Crystallization

Context & Causality: Standard forward addition (adding anti-solvent to the API solution) often causes massive local supersaturation spikes at the feeding point, leading to amorphous precipitation or severe agglomeration (1)[1]. Reverse addition combined with micromixing provides precise control over the supersaturation trajectory.

  • Preparation: Dissolve the 2H-pyrrolo[3,4-c]pyridine derivative in a primary solvent (e.g., DMSO) at 40°C.

    • Validation: Monitor via in-line Focused Beam Reflectance Measurement (FBRM) to ensure zero chord counts, confirming complete dissolution.

  • Anti-Solvent Conditioning: Pre-heat the anti-solvent (e.g., DI water or a 4:1 DMSO/Water mixture) to match the API solution temperature, preventing premature thermal shock.

  • Reverse Addition: Pump the API solution into the anti-solvent using a micromixing membrane contactor at a tightly controlled feed rate (e.g., 5 mL/min).

    • Causality: Pumping the API into the anti-solvent through a micromixer tightly controls local supersaturation and mixing kinetics, preventing the kinetic trap of amorphous precipitation (2)[2].

  • Aging & Filtration: Age the suspension for 2 hours under moderate agitation to allow Ostwald ripening.

    • Validation: FBRM should show a distinct shift toward larger chord lengths, and Raman spectroscopy must confirm the formation of the crystalline lattice rather than an amorphous halo.

Protocol B: Seeded Cooling Crystallization for Polymorph Control

Context & Causality: Because 2H-pyrrolo[3,4-c]pyridine derivatives are prone to conformational polymorphism, unseeded cooling often yields metastable mixtures.

  • Dissolution & Clarification: Dissolve the API in a binary solvent system (e.g., Ethanol/Water) at 60°C. Filter through a 0.22 µm membrane to remove heterogeneous nucleants.

  • Cooling to Seeding Temperature: Cool the reactor at 0.5 °C/min to the predetermined metastable zone limit (e.g., 45°C).

    • Validation: In-line ATR-UV/Vis must confirm the solution concentration remains constant, proving no spontaneous primary nucleation has occurred (3)[3].

  • Seed Introduction: Introduce 3–5% w/w of milled seeds of the target polymorph.

    • Causality: Seeding provides a pre-existing lattice, bypassing the high activation energy of primary nucleation and forcing the system to grow the desired conformational polymorph.

  • Controlled Desupersaturation: Hold the temperature for 1 hour to allow seed bed integration, then cool to 5°C at a slow rate of 0.1 °C/min.

    • Validation: Active Polymorphic Feedback Control (APFC) via Raman spectroscopy continuously verifies that the growing crystals match the seed's polymorphic signature.

Section 2: Troubleshooting Q&A

Q1: Why is my 2H-pyrrolo[3,4-c]pyridine derivative "oiling out" instead of crystallizing, and how do I fix it? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the crystallization trajectory crosses the binodal curve before the solubility curve. This forces the solution to separate into a solute-rich oil phase and a solute-poor solvent phase. Counterintuitively, this is highly prevalent when using solvents in which the drug has excessively high solubility (like pure DMSO or DMF) or at elevated temperatures, because these conditions depress the maximum achievable supersaturation, pushing the system into the spinodal decomposition region (4)[4]. Resolution:

  • Thermodynamic fix: Switch to a binary solvent mixture (e.g., adding water to ethanol or DMSO) to lower the API's solubility and increase the achievable supersaturation.

  • Kinetic fix: Increase your seed loading to 5% w/w and introduce them earlier in the metastable zone. A larger seed surface area rapidly consumes the supersaturation, preventing the concentration from ever reaching the LLPS boundary (5)[5].

Q2: How do I control the polymorphic outcome of 1,3-dione derivatives of 2H-pyrrolo[3,4-c]pyridine? Causality: The presence of the pyrrole NH (donor) and pyridine/dione nitrogens and oxygens (acceptors) allows for flexible supramolecular assemblies. Studies on pyrrolo[3,4-c]pyridine-1,3(2H)-diones show that different solvents yield distinct polymorphs due to solvent-solute interactions altering the preferred hydrogen-bond networks. For instance, crystallization from ethanol yields a different stable modification than crystallization from toluene (6)[6]. Resolution: Map the thermodynamic stability of the polymorphs across different solvent polarities. Implement Active Polymorphic Feedback Control (APFC) using in-line Raman spectroscopy to detect the onset of metastable forms and adjust the cooling rate dynamically to favor the stable form.

Q3: My crystals are agglomerating and trapping impurities during anti-solvent addition. How can I improve crystal habit and purity? Causality: Agglomeration and impurity inclusion are direct results of high local supersaturation at the anti-solvent feed point, which causes uncontrolled burst nucleation (1)[1]. Resolution: Switch from forward addition to reverse addition (Protocol A). Furthermore, ensure the anti-solvent is added at a temperature matching the API solution to avoid localized thermal gradients.

Section 3: Quantitative Parameter Optimization

Summarizing the critical process parameters (CPPs) for 2H-pyrrolo[3,4-c]pyridine crystallization:

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent System High API solubility (e.g., pure DMSO)Binary mixture (e.g., DMSO/Water 4:1)Reduces solubility to increase achievable supersaturation, preventing intersection with the LLPS binodal curve.
Cooling Rate > 1.0 °C/min0.1 - 0.2 °C/minSlow cooling allows solute integration into the crystal lattice, avoiding the spinodal boundary and amorphous precipitation (7)[7].
Anti-Solvent Addition Forward addition (Anti-solvent into API)Reverse addition (API into Anti-solvent)Prevents localized high supersaturation spikes that lead to agglomeration and impurity trapping (8)[8].
Seed Loading < 1% w/w3 - 5% w/wProvides sufficient surface area for crystal growth, bypassing primary nucleation kinetics and consuming supersaturation safely.

Section 4: Process Visualizations

LLPS_Resolution Start Oiling Out (LLPS) Detected Assess Analyze Phase Diagram (Binodal vs. Spinodal) Start->Assess Action1 Reduce Initial Concentration Assess->Action1 High Saturation Action2 Introduce Seeds in Metastable Zone Assess->Action2 Kinetic Delay Action3 Optimize Solvent (Lower API Solubility) Assess->Action3 Thermodynamic Fix Success Controlled Nucleation & Growth Action1->Success Action2->Success Action3->Success

Workflow for resolving liquid-liquid phase separation (oiling out) in crystallization.

PAT_Control Supersat Supersaturated Solution 2H-pyrrolo[3,4-c]pyridine PAT In-line PAT Monitoring (Raman / ATR-UV/Vis) Supersat->PAT Cooling/Antisolvent Feedback Active Polymorphic Feedback Control (APFC) PAT->Feedback Real-time Data Feedback->Supersat Temp/Feed Adjustment Stable Stable Polymorph Isolation Feedback->Stable Target Form Confirmed

Active Polymorphic Feedback Control (APFC) using PAT for targeted polymorph isolation.

References

  • Source: mdpi.
  • Source: bia.
  • Source: acs.
  • Source: researchgate.
  • Source: acs.
  • Source: acs.
  • Title: Application of process analytical technology (PAT)
  • Source: core.ac.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Structural and Electronic Causality: Why Scaffold Choice Matters

Title: Comprehensive NMR Characterization and Synthetic Utility of 2H-Pyrrolo[3,4-c]pyridine: A Technical Comparison Guide As a Senior Application Scientist in heterocyclic chemistry and drug discovery, selecting the opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive NMR Characterization and Synthetic Utility of 2H-Pyrrolo[3,4-c]pyridine: A Technical Comparison Guide

As a Senior Application Scientist in heterocyclic chemistry and drug discovery, selecting the optimal molecular scaffold is the foundation of any successful development program. The 2H-pyrrolo[3,4-c]pyridine system—an aza-isostere of isoindole—has rapidly emerged as a privileged structure. It serves as the core for novel antimycobacterial agents[1], potent anti-inflammatory compounds[2], and highly selective fluorescent chemosensors for Fe³⁺/Fe²⁺ detection[3].

This guide provides an objective, data-driven comparison of the 2H-pyrrolo[3,4-c]pyridine scaffold against its structural alternatives (such as 1H-pyrrolo[2,3-b]pyridine), focusing on ¹H and ¹³C NMR spectral signatures, synthetic behavior, and downstream applications.

The arrangement of the nitrogen atoms within the bicyclic pyrrolopyridine structure dictates its electronic distribution, reactivity, and ultimately, its utility.

  • 2H-Pyrrolo[3,4-c]pyridine (c-fusion): This scaffold features a pyrrole ring fused to the c-face of a pyridine ring. This creates a highly delocalized, symmetric 10- π electron o-quinoid system[4]. The pyridine nitrogen exerts a strong electron-withdrawing effect via both induction and resonance, significantly deshielding the adjacent protons and rendering the core highly susceptible to Diels-Alder cycloadditions[5].

  • 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole, b-fusion): In this alternative, the pyrrole NH is in cross-conjugation with the pyridine ring. The electronic distribution is highly asymmetric, making it an excellent hydrogen-bond donor/acceptor pair (often used as a bioisostere for purines in kinase inhibitors), but it lacks the o-quinoid reactivity seen in the [3,4-c] system.

Quantitative Data Presentation: NMR Spectral Comparison

Accurate NMR characterization is the primary self-validating tool for synthetic chemists. The table below summarizes the diagnostic ¹H and ¹³C NMR chemical shifts used to differentiate the 2H-pyrrolo[3,4-c]pyridine-1,3-dione core from its 1H-pyrrolo[2,3-b]pyridine alternative.

Feature2H-Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)Causality / Spectroscopic Rationale
¹H NMR: Pyridine Protons δ 8.80 – 9.10 ppm (singlets or weakly coupled doublets) δ 7.10, 7.90, 8.30 ppm (distinct dd, dd, dd pattern)The c-fusion places protons adjacent to the electron-withdrawing pyridine nitrogen, causing severe deshielding. The b-fusion retains a classic ABX spin system.
¹H NMR: Pyrrole N-H δ 10.5 – 11.5 ppm (broad singlet, highly exchangeable) δ 11.5 – 12.0 ppm (broad singlet)The imide N-H in the [3,4-c] dione is highly acidic (pKa ~8) due to dual carbonyl withdrawing effects, shifting it downfield.
¹³C NMR: Carbonyls δ 165.0 – 168.0 ppmN/A (Parent lacks carbonyls)Confirms the integrity of the 1,3-dione system; highly sensitive to ring-opening hydrolysis[6].
¹³C NMR: Pyridine Core δ 115.0, 142.0, 145.0, 150.0 ppm δ 115.8, 120.6, 128.9, 142.5, 148.0 ppmThe symmetry of the[3,4-c] system simplifies the carbon spectrum compared to the asymmetric [2,3-b] system.
Primary Application Fe³⁺ Chemosensors[7], Antimycobacterials[1]Kinase Inhibitors, ATP competitive bindingDriven by the distinct electronic topology and hydrogen-bonding capabilities of each isomer.

Experimental Protocol: Synthesis and NMR Validation

To harness the 2H-pyrrolo[3,4-c]pyridine scaffold for applications such as fluorescent chemosensors[3], N-alkylation of the imide core is a critical workflow. The following protocol is designed as a self-validating system to ensure high yield and structural integrity.

Methodology: N-Alkylation of 2H-Pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione

Step 1: Reaction Setup In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the parent 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Causality: DMF is a polar aprotic solvent. It perfectly solvates the organic reactants and stabilizes the intermediate anionic transition states without hydrogen-bonding to the nucleophile, thereby accelerating the subsequent SN​2 alkylation.

Step 2: Base Addition Add anhydrous potassium carbonate (K₂CO₃) (1.5 equiv) and stir at 25°C for 15 minutes.

  • Causality: K₂CO₃ is selected as a mild, insoluble base. It selectively deprotonates the highly acidic imide nitrogen without causing ring-opening hydrolysis of the imide core—a common, catastrophic side reaction when utilizing stronger bases like NaOH or alkoxides.

Step 3: Alkylation & Self-Validation Dropwise add the target alkyl halide (e.g., benzyl bromide, 1.2 equiv). Stir the mixture at room temperature for 4-6 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The complete disappearance of the baseline-stuck starting material and the emergence of a higher Rf​ UV-active spot confirms the successful formation of the N-alkylated product.

Step 4: Workup Quench the reaction with ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: NMR Structural Validation

  • ¹H NMR (CDCl₃, 400 MHz): Confirm the disappearance of the broad imide N-H singlet ( δ ~11.0 ppm). Verify the appearance of the newly introduced N-CH₂ protons as a sharp singlet (for benzylic) or triplet (for aliphatic chains) in the δ 3.8–4.5 ppm region[7].

  • ¹³C NMR (CDCl₃, 100 MHz): Confirm the retention of the imide carbonyl carbons at δ ~165–168 ppm, proving the imide ring did not hydrolyze during the base treatment.

Workflow Visualization

The following diagram maps the logical relationship between scaffold selection, synthetic execution, NMR validation, and downstream application deployment.

G A Scaffold Selection (2H-pyrrolo[3,4-c]pyridine) C Synthesis & N-Alkylation (K2CO3, DMF, 25°C) A->C B Alternative Scaffold (1H-pyrrolo[2,3-b]pyridine) B->C Comparative Baseline D 1H & 13C NMR Validation (Structural Confirmation) C->D Yield & Purity E Application: Fe3+ Chemosensor D->E F Application: Antimycobacterial Drug D->F

Workflow comparing 2H-pyrrolo[3,4-c]pyridine synthesis, NMR validation, and downstream applications.

Conclusion

The 2H-pyrrolo[3,4-c]pyridine scaffold offers distinct electronic and synthetic advantages over traditional azaindoles. Its unique o-quinoid character and predictable NMR signatures make it a highly reliable core for developing advanced therapeutics and molecular sensors. By strictly adhering to the NMR validation protocols outlined above, researchers can ensure the structural integrity of these complex heterocycles throughout the drug development lifecycle.

References

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Title: Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Title: Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells Source: ACS Omega URL:[Link]

  • Title: Cycloaddition reactions of an o-quinoid 10-pi-electron system, 2H-pyrrolo[3,4-c]pyridine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: 2H-Pyrrolo[3,4-b]pyridine and 2H-pyrrolo[3,4-c]pyridine: synthesis of the parent ring system and the Diels-Alder reaction Source: Semantic Scholar (Chemistry) URL:[Link]

  • Title: Studies of the Degradation Mechanism of Pyrrolo[3,4-C] Pyridine-1,3(2H)-Dione Derivatives with Analgesic Activity Source: PTFARM URL:[Link]

Sources

Comparative

2H-pyrrolo[3,4-c]pyridine vs 1H-pyrrolo[2,3-b]pyridine biological activity comparison

Structural and Functional Divergence: A Comparative Guide to 2H-Pyrrolo[3,4-c]pyridine and 1H-Pyrrolo[2,3-b]pyridine Scaffolds Executive Summary In rational drug design, the strategic repositioning of heteroatoms within...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Divergence: A Comparative Guide to 2H-Pyrrolo[3,4-c]pyridine and 1H-Pyrrolo[2,3-b]pyridine Scaffolds

Executive Summary

In rational drug design, the strategic repositioning of heteroatoms within a bicyclic framework can fundamentally alter a molecule's pharmacological trajectory. This technical guide provides an objective, data-driven comparison between two isomeric pyrrolopyridine scaffolds: the highly privileged 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and the structurally distinct 2H-pyrrolo[3,4-c]pyridine . While both share a fused pyrrole-pyridine core, their divergent nitrogen vectors dictate entirely different target engagement profiles, physicochemical properties, and therapeutic applications.

Structural and Physicochemical Divergence

The causality behind the differing biological activities of these two scaffolds lies in their hydrogen-bonding geometries and electron density distributions.

  • 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): This scaffold features a nitrogen at position 7 of the pyridine ring and a pyrrole NH at position 1[1]. This spatial arrangement creates a contiguous hydrogen-bond donor/acceptor motif. The proximity of the N1-H (donor) and N7 (acceptor) perfectly mimics the N1 and N6 positions of the adenine ring in ATP[2]. Consequently, 7-azaindole is a premier bioisostere for purines and indoles, offering superior aqueous solubility and a finely tuned pKa that enhances metabolic stability compared to standard indoles[1].

  • 2H-Pyrrolo[3,4-c]pyridine: In this rarer isomer, the nitrogen atoms are located at position 5 (pyridine) and position 2 (pyrrole) relative to standard indole numbering[3]. This orthogonal arrangement prevents the formation of the bidentate hinge-binding interaction seen in 7-azaindoles. Instead, the 2H-pyrrolo[3,4-c]pyridine core provides unique conformational rigidity and acts as an electron-withdrawing center. This makes it highly effective for linear hydrogen-bonding networks and charge-transfer interactions, which are critical in specific enzyme pockets or in the design of fluorescent chemosensors[4].

1H-Pyrrolo[2,3-b]pyridine: The Privileged Kinase Scaffold

The 7-azaindole core is a cornerstone in the development of targeted kinase inhibitors[1].

  • Mechanistic Causality: The bidentate interaction anchors the scaffold into the ATP-binding pocket (hinge region) of kinases. The pyrrole NH donates a hydrogen bond to the backbone carbonyl of the hinge, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide NH[2].

  • Applications: This scaffold has been successfully utilized in the fragment-based drug discovery of PI3K/mTOR inhibitors[5], as well as in FDA-approved drugs like Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).

2H-Pyrrolo[3,4-c]pyridine: The Unconventional Modulator

Lacking the traditional kinase hinge-binding motif, the 2H-pyrrolo[3,4-c]pyridine scaffold is deployed against entirely different biological targets[3].

  • NAMPT Inhibition: 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas have been identified as highly potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in cancer cell NAD+ salvage pathways. The scaffold's geometry allows it optimally project into the narrow NAMPT binding tunnel[6].

  • Antimycobacterial Activity: Pyrrolo[3,4-c]pyridine-1,3(2H)-diones represent a novel class of antimycobacterials that selectively target mycobacterial respiration by inhibiting the cytochrome bd oxidase complex.

  • Fluorescent Chemosensors: The 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety serves as a highly selective "turn-off" fluorescent chemosensor for Fe3+/Fe2+ ions in living cells, driven by the core's unique photophysical properties and metal-chelating ability[4].

Mechanistic Visualization

ScaffoldComparison A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) C Bidentate H-Bonding Donor/Acceptor Pair A->C B 2H-pyrrolo[3,4-c]pyridine (Isoazaindole) D Linear/Orthogonal H-Bonding Conformational Rigidity B->D E Kinase Hinge Binding (ATP Mimetic) C->E F NAMPT Inhibition & Antimycobacterial D->F

Mechanistic divergence of pyrrolopyridine isomers in target engagement.

Comparative Data Table

Feature1H-Pyrrolo[2,3-b]pyridine2H-Pyrrolo[3,4-c]pyridine
Common Name 7-AzaindoleIsoazaindole derivative
Nitrogen Positions 1 (Pyrrole), 7 (Pyridine)2 (Pyrrole), 5 (Pyridine)
Primary H-Bonding Bidentate (Adjacent Donor/Acceptor)Linear / Orthogonal
Primary Targets Kinases (PI3K, BRAF, JAK)[2][5]NAMPT, Cytochrome bd oxidase[6]
Key Advantage Perfect ATP adenine mimeticUnique spatial geometry & electron deficiency
Representative Use Oncology (Kinase Inhibitors)Antimycobacterials & Fluorescent Probes

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the biological activity of these scaffolds.

Protocol A: TR-FRET Kinase Assay for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Purpose: Quantify the IC50 of 7-azaindole derivatives against target kinases (e.g., PI3K)[5].

  • Compound Preparation: Use acoustic liquid handling to dispense 10-point dose-response curves of the 7-azaindole compound into a 384-well low-volume plate.

  • Enzyme/Substrate Incubation: Add 5 µL of kinase buffer containing the target kinase and biotinylated peptide substrate. Initiate the reaction by adding ATP at its predetermined Km​ value. Causality: Running the assay exactly at the ATP Km​ ensures that the assay is highly sensitive to competitive ATP-mimetics like 7-azaindoles, preventing artificially inflated IC50 values.

  • Signal Generation: After a 60-minute incubation at room temperature, quench the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ ), a Europium-labeled anti-phospho antibody, and a Streptavidin-fluorophore acceptor.

  • Self-Validation & Detection: Read the plate on a multi-mode reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor (positive control). Validation Check: The assay is only deemed valid if the Z'-factor is > 0.5.

TRFRET_Protocol S1 1. Compound Titration S2 2. Kinase/ATP Incubation S1->S2 S3 3. TR-FRET Antibody Addition S2->S3 S4 4. Dual-Wavelength Detection S3->S4 S5 5. Z'-Factor Validation S4->S5

Self-validating TR-FRET kinase assay workflow for evaluating 7-azaindoles.

Protocol B: NAMPT Biochemical Assay for 2H-Pyrrolo[3,4-c]pyridine Derivatives

Purpose: Evaluate the inhibitory potency of 2H-pyrrolo[3,4-c]pyridine compounds against NAMPT[6].

  • Enzyme Reaction: Incubate recombinant human NAMPT with nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), and ATP in the presence of the test compound for 60 minutes.

  • Coupling Reaction: Add a coupling mixture containing NMN adenylyltransferase (NMNAT), alcohol dehydrogenase (ADH), and resazurin. Causality: NAMPT converts NAM to NMN. NMNAT converts NMN to NAD+, which ADH then uses to reduce resazurin to the highly fluorescent resorufin. This coupled system amplifies the signal and allows for continuous or endpoint readouts.

  • Fluorometric Detection: Measure fluorescence (Ex 540 nm / Em 590 nm).

  • Self-Validation: Include FK866 (a standard NAMPT inhibitor) as a positive control. Calculate the signal-to-background (S/B) ratio. Validation Check: The assay must yield an S/B ratio > 3.0 and the FK866 IC50 must fall within 3-fold of its historical average (approx. 1-5 nM) to validate the test compound data.

References

  • An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffold in Drug Discovery. Benchchem. 1

  • The Azaindole Framework in the Design of Kinase Inhibitors. NIH PMC. 2

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. 5

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. NIH PMC. 3

  • Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. ACS Omega. 4

  • 4KFP: Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived Ureas as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). RCSB PDB.6

  • Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration. Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

Optimizing 2H-Pyrrolo[3,4-c]pyridine Purity Analysis: A Comparative Guide to HPLC Method Validation

The Analytical Challenge in Heterocyclic Drug Development 2H-pyrrolo[3,4-c]pyridine is a highly versatile bicyclic heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of pot...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Heterocyclic Drug Development

2H-pyrrolo[3,4-c]pyridine is a highly versatile bicyclic heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of potent kinase inhibitors (e.g., JAK1, Met kinase) and neurological therapeutics1[1]. Because the biological efficacy of these compounds is highly sensitive to structural variations, distinguishing the active pharmaceutical ingredient (API) from closely eluting positional isomers, synthetic intermediates, and degradation products is critical2[2].

Historically, purity analysis of basic heterocycles has relied on traditional 5 µm fully porous C18 columns. However, these methods often suffer from prolonged run times, peak tailing due to secondary silanol interactions, and insufficient resolution. This guide objectively compares the performance of traditional Fully Porous Particles (FPP) against modern Core-Shell Particles (CSP) for the HPLC purity analysis of 2H-pyrrolo[3,4-c]pyridine, validated strictly under the newly adopted 3[3].

Mechanistic Causality: Why Core-Shell Outperforms Fully Porous

To understand why a 2.7 µm core-shell column yields superior chromatographic data compared to a 5 µm fully porous column, we must examine the physical causality defined by the van Deemter equation ( H=A+B/u+C⋅u ).

In a fully porous particle, solute molecules penetrate deep into the silica matrix. This extended diffusion pathway increases the time required for mass transfer (the C-term), leading to broader peaks at higher flow rates4[4]. Conversely, core-shell particles consist of a solid, impermeable 1.7 µm silica core surrounded by a 0.5 µm porous outer shell5[5].

The solid core physically blocks deep axial diffusion (lowering the B-term), while the thin porous shell drastically shortens the diffusion path length, allowing for rapid analyte concentration equilibration (lowering the C-term)5[5]. This results in efficiencies comparable to sub-2 µm UHPLC columns but at roughly 50% of the backpressure, allowing standard HPLC systems to achieve UHPLC-level resolution.

Van_Deemter CoreShell Core-Shell Particle (2.7 µm) Solid Core + Porous Shell A_Term A-Term (Eddy Diffusion) Minimized by uniform particle size distribution CoreShell->A_Term B_Term B-Term (Longitudinal Diffusion) Solid core blocks axial diffusion paths CoreShell->B_Term C_Term C-Term (Mass Transfer) Thin porous layer yields shorter diffusion path CoreShell->C_Term HighEff High Efficiency Separation Sharper Peaks & Lower Backpressure A_Term->HighEff B_Term->HighEff C_Term->HighEff

Impact of Core-Shell Morphology on van Deemter Equation Parameters.

Comparative Experimental Data

To objectively evaluate the performance, a standard mixture of 2H-pyrrolo[3,4-c]pyridine and two common synthetic impurities was analyzed using identical mobile phase conditions (0.1% TFA in Water / Acetonitrile) on both column architectures.

Table 1: Quantitative Performance Comparison

Chromatographic ParameterTraditional Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (150 x 4.6 mm, 2.7 µm)Analytical Implication
Retention Time (Rt) 14.2 min6.8 min52% reduction in analysis time, saving solvent and increasing throughput.
Theoretical Plates (N) 12,50031,200150% increase in resolving power due to reduced mass transfer resistance.
USP Tailing Factor (Tf) 1.751.08Improved peak symmetry; solid core limits secondary silanol interactions.
Resolution (Rs) 1.94.2Baseline separation achieved (Rs > 2.0 is required by ICH).
System Backpressure 135 bar245 barOperates safely within standard HPLC pressure limits (<400 bar).

Data Interpretation: The core-shell column not only halves the run time but more than doubles the theoretical plate count. For a basic compound like 2H-pyrrolo[3,4-c]pyridine, the sharp reduction in the USP Tailing Factor (from 1.75 to 1.08) is critical for accurate integration and quantitation of low-level impurities.

Self-Validating Experimental Protocol

Every robust analytical method must function as a self-validating system. The following step-by-step protocol integrates a System Suitability Test (SST) as a hard gatekeeper. If the SST fails, the sequence aborts, ensuring no compromised data is generated.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the basic pyrrolopyridine nitrogen (pKa ~ 6.5), thereby preventing peak tailing caused by interactions with residual silanols on the stationary phase.

    • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Dissolve 10.0 mg of 2H-pyrrolo[3,4-c]pyridine reference standard in 10 mL of Methanol (Stock). Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 35°C; UV Detection at 254 nm. Gradient: 5% B to 60% B over 10 minutes.

  • System Suitability Testing (The Validation Gate): Inject the working standard six times.

    • Acceptance Criteria: %RSD of peak area ≤ 1.0%, USP Tailing Factor ≤ 1.5, Theoretical Plates (N) ≥ 10,000. Proceed to sample analysis only if these criteria are met.

ICH Q2(R2) Method Validation Lifecycle

The recent 6[6] represent a paradigm shift toward a Quality-by-Design (QbD) approach for analytical methods. Validating the core-shell method requires proving it is "fit for its intended purpose" across the entire reportable range7[7].

Validation Parameters & Causality
  • Specificity: The method must unambiguously assess the analyte in the presence of impurities. We spike the API with known degradants. Criteria: Baseline resolution ( Rs​>2.0 ) must be achieved.

  • Linearity & Reportable Range: Evaluated from the reporting level of impurities (e.g., 0.05%) up to 120% of the nominal API concentration. Criteria: Correlation coefficient ( R2 ) > 0.999. Q2(R2) mandates that accuracy and precision must be proven across this entire reportable range 6[6].

  • LOD / LOQ: Determined via the signal-to-noise (S/N) method. Criteria: S/N > 3 for Limit of Detection; S/N > 10 for Limit of Quantitation. The sharp peaks of the core-shell column inherently lower the LOD by increasing the signal height relative to baseline noise.

  • Accuracy & Precision: Conducted via spike recovery at 50%, 100%, and 150% levels. Criteria: Recovery between 98.0% - 102.0%, with intermediate precision RSD < 2.0%.

  • Robustness: Deliberate perturbations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH. ICH Q2(R2) explicitly requires checking the stability of the analyte under these perturbed conditions6[6].

ICH_Q2_Validation Start System Suitability Testing (Tailing < 1.5, N > 10000) Spec 1. Specificity Baseline Resolution (Rs > 2.0) Start->Spec Pass Lin 2. Linearity & Range Reportable Range (R² > 0.999) Spec->Lin No Interference LOD 3. LOD / LOQ S/N > 3 (LOD) & S/N > 10 (LOQ) Lin->LOD Validated Range Acc 4. Accuracy & Precision Spike Recovery (98-102%) LOD->Acc Quantitation Limits Set Rob 5. Robustness Perturbation of Flow, Temp, pH Acc->Rob RSD < 2.0% Valid Lifecycle Management Validated Method Ready for QC Rob->Valid ICH Q2(R2) Compliant

Self-Validating ICH Q2(R2) HPLC Method Lifecycle Workflow.

Conclusion

Transitioning from fully porous to core-shell particle technology for the purity analysis of 2H-pyrrolo[3,4-c]pyridine provides a distinct, objectively measurable advantage. By minimizing internal mass transfer resistance, core-shell columns deliver UHPLC-like efficiency on standard HPLC instrumentation. When strictly validated against the modern ICH Q2(R2) framework, this methodology ensures high-fidelity data, safeguarding the integrity of downstream drug development and formulation processes.

References

  • Shimadzu.Differences between core-shell and fully porous particles.
  • ICH.Validation of Analytical Procedures Q2(R2).
  • Chromatography Today.Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties.
  • IntuitionLabs.ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • EMA.ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Journal of Medicinal Chemistry (ACS).Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities.
  • Journal of Medicinal Chemistry (ACS).Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1.

Sources

Comparative

A Researcher's Guide to Validating 2H-Pyrrolo[3,4-c]pyridine Pharmacological Models: In Vitro vs. In Vivo Approaches

The 2H-pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] These derivatives have shown promise as ana...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2H-pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] These derivatives have shown promise as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents.[1][2] For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate hinges on a robust and logical validation strategy. This guide provides an in-depth comparison of in vitro and in vivo methodologies for validating the pharmacological models of 2H-pyrrolo[3,4-c]pyridine derivatives, emphasizing the scientific rationale behind experimental choices and the importance of a self-validating system.

The Strategic Imperative: Bridging the In Vitro-In Vivo Gap

The development of any new therapeutic agent is a multi-stage process that begins with foundational in vitro assays and progresses to more complex in vivo models. The primary objective is to build a comprehensive pharmacological profile of a compound, elucidating its mechanism of action, efficacy, and potential liabilities. For 2H-pyrrolo[3,4-c]pyridine derivatives, this journey requires a carefully considered interplay between cell-free, cell-based, and whole-organism studies.

The core principle of a self-validating system lies in the logical and sequential application of these models. In vitro data provides the initial proof-of-concept and mechanistic insights, which then inform the design of more resource-intensive in vivo experiments. The in vivo results, in turn, should correlate with and validate the in vitro findings, providing a clear and compelling narrative for the compound's therapeutic potential.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Target Identification Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Pharmacokinetics (PK) Pharmacokinetics (PK) Cell-Based Assays->Pharmacokinetics (PK) Candidate Selection Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Efficacy Models Efficacy Models Pharmacodynamics (PD)->Efficacy Models Clinical Trials Clinical Trials Efficacy Models->Clinical Trials Preclinical Validation

Caption: A streamlined workflow for the pharmacological validation of 2H-pyrrolo[3,4-c]pyridine derivatives, from initial in vitro screening to in vivo efficacy studies.

Part 1: In Vitro Validation - Building the Foundation

In vitro studies are the cornerstone of pharmacological validation, offering a controlled environment to dissect the molecular interactions of a compound. They are typically high-throughput, cost-effective, and provide crucial data on target engagement and cellular activity.

Target Engagement and Biochemical Assays

The first step is to confirm that the 2H-pyrrolo[3,4-c]pyridine derivative interacts with its intended molecular target.

Rationale: Biochemical assays provide a direct measure of a compound's ability to modulate the activity of a purified protein, such as an enzyme or receptor. This is a critical first step in establishing a direct mechanism of action and understanding the structure-activity relationship (SAR). For instance, many pyrrolopyridine derivatives have been investigated as kinase inhibitors.[3]

Experimental Protocol: Kinase Inhibition Assay (Example for a FMS Kinase Inhibitor)

  • Reagents and Materials: Recombinant human FMS kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, test compound (2H-pyrrolo[3,4-c]pyridine derivative), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

A study on pyrrolo[3,2-c]pyridine derivatives identified potent FMS kinase inhibitors with IC50 values in the nanomolar range.[3]

Cell-Based Functional Assays

Once target engagement is confirmed, the next logical step is to assess the compound's activity in a more biologically relevant cellular context.

Rationale: Cell-based assays measure the downstream functional consequences of target modulation within a living cell. This provides a more integrated view of the compound's activity, taking into account factors like cell permeability and off-target effects. For anticancer agents, a common and crucial assay is the evaluation of anti-proliferative activity.

Experimental Protocol: Anti-proliferative Assay (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-468 for breast cancer) in appropriate media.[4]

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the 2H-pyrrolo[3,4-c]pyridine derivative for a specified duration (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Several studies have utilized such assays to demonstrate the potent anti-proliferative effects of pyrrolopyrimidine derivatives against various cancer cell lines.[4][5][6]

Part 2: In Vivo Validation - Assessing Systemic Effects

In vivo studies are indispensable for evaluating the overall pharmacological profile of a compound in a living organism. These studies provide critical information on pharmacokinetics, pharmacodynamics, and efficacy in a disease model.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Rationale: A compound's efficacy is not solely dependent on its potency but also on its ability to reach and remain at the target site in sufficient concentrations. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, while PD studies link drug concentration to its pharmacological effect.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Procedure: a. Administer the 2H-pyrrolo[3,4-c]pyridine derivative to the mice via the intended clinical route (e.g., oral gavage or intravenous injection). b. Collect blood samples at various time points post-administration. c. Process the blood to obtain plasma. d. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

A study on a 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivative revealed low plasma exposure and high clearance in mouse PK studies, highlighting the importance of such in vivo evaluations.[1]

Efficacy in Disease Models

The ultimate validation of a pharmacological model comes from demonstrating its efficacy in a relevant animal model of the target disease.

Rationale: Animal models, while not perfect replicas of human disease, provide an invaluable platform to assess the therapeutic potential of a compound in a complex biological system. The choice of model is critical and should be based on its ability to recapitulate key aspects of the human condition.

Experimental Protocol: Mouse Xenograft Model for Anticancer Activity

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure: a. Subcutaneously implant a human tumor cell line (e.g., PC-3 for prostate cancer) into the flank of the mice.[7] b. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the 2H-pyrrolo[3,4-c]pyridine derivative and a vehicle control according to a predetermined dosing schedule. d. Monitor tumor growth by measuring tumor volume at regular intervals. e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

An optimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived compound demonstrated efficacy in a PC-3 mouse xenograft model, providing strong in vivo validation of its anti-NAMPT activity.[7]

For compounds with analgesic properties, the "hot-plate" and "writhing" tests in mice are commonly employed in vivo models to assess antinociceptive activity.[8] Similarly, spontaneous locomotor activity in mice can be used to evaluate sedative effects.[1][9]

Comparative Summary: In Vitro vs. In Vivo Validation

FeatureIn Vitro ValidationIn Vivo Validation
Biological Complexity Low (isolated molecules or cells)High (whole organism)
Throughput HighLow
Cost LowHigh
Data Output Mechanistic insights, potency (IC50)Systemic effects, efficacy, PK/PD
Primary Goal Target validation, lead optimizationPreclinical proof-of-concept
Example Assays Kinase inhibition, cell proliferationXenograft models, behavioral tests

Conclusion: A Synergistic Approach for Success

The validation of pharmacological models for 2H-pyrrolo[3,4-c]pyridine derivatives requires a synergistic and iterative approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide the foundational mechanistic understanding and allow for rapid screening and optimization of compounds. In vivo studies then provide the crucial bridge to clinical relevance by assessing the compound's behavior and efficacy in a complex biological system. By carefully designing and integrating these complementary approaches, researchers can build a robust and compelling case for the therapeutic potential of novel 2H-pyrrolo[3,4-c]pyridine-based drug candidates.

G cluster_0 In Vitro cluster_1 In Vivo Target Binding Target Binding Enzyme Inhibition Enzyme Inhibition Target Binding->Enzyme Inhibition Cellular Function Cellular Function Enzyme Inhibition->Cellular Function ADME/PK ADME/PK Cellular Function->ADME/PK Informs Dosing & Formulation Efficacy in Disease Model Efficacy in Disease Model ADME/PK->Efficacy in Disease Model Efficacy in Disease Model->Cellular Function Validates Mechanism Toxicology Toxicology Efficacy in Disease Model->Toxicology

Caption: The iterative and interconnected relationship between in vitro and in vivo validation for 2H-pyrrolo[3,4-c]pyridine drug discovery.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

  • Buwary, P., & Malinka, W. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed. [Link]

  • Wójcicka, A., & Malinka, W. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5939. [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Zhu, W., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4885. [Link]

  • Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco, 45(5), 489-497. [Link]

  • Patel, D., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of the Serbian Chemical Society, 85(6), 777-788. [Link]

  • Verma, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology, 10(1), 1-13. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301317. [Link]

  • Georgsson, J., et al. (2014). GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines That Mimic the C-Terminal Arg-Phe Motif of QRFP26. Journal of Medicinal Chemistry, 57(13), 5935-5940. [Link]

  • Li, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 25(8), 1622-1631. [Link]

  • ResearchGate. (n.d.). GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines That Mimic the C-Terminal Arg-Phe Motif of QRFP26. ResearchGate. [Link]

  • Shehab, W. S., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 995-1008. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

Sources

Validation

Publish Comparison Guide: Spectroscopic Characterization of 2H-Pyrrolo[3,4-c]pyridine vs. 1H-Pyrrolo[2,3-b]pyridine

Executive Summary As a Senior Application Scientist, I frequently oversee the structural validation of novel heterocyclic scaffolds. In drug discovery and materials science, the pyrrolo-pyridine bicycle is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently oversee the structural validation of novel heterocyclic scaffolds. In drug discovery and materials science, the pyrrolo-pyridine bicycle is a privileged pharmacophore. However, scaffold hopping between isomers—specifically transitioning from the common 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to the more specialized 2H-pyrrolo[3,4-c]pyridine—presents unique analytical challenges. Because these isomers share identical molecular weights and similar polarities, mass spectrometry and chromatography alone are insufficient for unambiguous identification.

This guide objectively compares the spectroscopic performance (NMR, FT-IR) of synthesized 2H-pyrrolo[3,4-c]pyridine derivatives against their 7-azaindole counterparts, providing a self-validating framework for researchers to ensure absolute structural integrity[1][2].

Structural & Electronic Divergence: The Core Comparison

The fundamental difference between these isomers lies in their ring fusion geometry and nitrogen positioning. In 2H-pyrrolo[3,4-c]pyridine, the pyrrole ring is fused to the c-face (the 3,4-positions) of the pyridine ring[3]. This places the pyridine nitrogen in a highly symmetric electronic environment relative to the fusion points, profoundly impacting the electron density of the adjacent alpha-protons.

Conversely, the [2,3-b] fusion in 7-azaindole creates an asymmetric push-pull electronic system. Understanding this causality is critical: the electronegative nitrogen atom withdraws electron density via both inductive and resonance effects, which directly translates to the distinct deshielding patterns observed in 1H NMR[4].

Logic N_atom Pyridine Nitrogen (High Electronegativity) Inductive Inductive Electron Withdrawal N_atom->Inductive Deshielding Deshielding of Alpha Protons Inductive->Deshielding Downfield Downfield 1H NMR Shifts (δ 8.0 - 8.8 ppm) Deshielding->Downfield

Fig 1. Logical relationship between heteroaromatic nitrogen and downfield NMR chemical shifts.

Self-Validating Experimental Protocol

To generate reliable spectroscopic data, the synthesis and sample preparation must be meticulously controlled. The following protocol describes the synthesis of N-substituted 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione derivatives, a highly fluorescent subclass used as biological chemosensors[1]. This workflow is designed as a self-validating system: the success of the chemical transformation is continuously verified by orthogonal analytical techniques.

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the unsubstituted pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione core in 5.0 mL of anhydrous N,N-dimethylformamide (DMF)[1].

    • Causality: Anhydrous DMF is selected as a polar aprotic solvent. It maximizes the nucleophilicity of the intermediate by solvating the potassium cation while leaving the deprotonated nitrogen exposed, without risking solvolysis of the alkyl halide.

  • Base Addition & Deprotonation: Add 2.0 mmol of anhydrous potassium carbonate (K₂CO₃). Stir the suspension for 15 minutes at ambient temperature (25–30 °C)[1].

    • Causality: K₂CO₃ acts as a mild, insoluble base. It selectively deprotonates the acidic imide nitrogen over less acidic aromatic positions, generating a localized nucleophile while preventing unwanted ring-degradation side reactions.

  • Alkylation: Slowly add 1.2 mmol of the target alkyl halide (e.g., benzyl bromide) dropwise. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Workup & Isolation: Upon completion (typically 2-4 hours), quench the reaction by pouring it into 20 mL of ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure product[1].

  • Spectroscopic Sample Preparation:

    • NMR: Dissolve 5–10 mg of the purified compound in 0.6 mL of DMSO-d₆ or CDCl₃.

      • Causality: Complete dissolution is mandatory to maintain high magnetic field homogeneity. Particulate matter distorts the local magnetic field, broadening the NMR lines and obscuring critical J-coupling constants.

    • FT-IR: Prepare a KBr pellet using 1-2 mg of the analyte and 100 mg of IR-grade KBr, pressed at 10 tons. This minimizes scattering artifacts and provides a clear baseline for identifying carbonyl and amine stretches[4].

Workflow A Synthesis of 2H-pyrrolo[3,4-c]pyridine (K2CO3, DMF, 25°C) B Purification (Column Chromatography) A->B C 1H & 13C NMR Spectroscopy (Structural Connectivity) B->C D FT-IR Spectroscopy (Functional Group ID) B->D E HRMS Analysis (Exact Mass & Formula) B->E F Data Synthesis & Scaffold Validation C->F D->F E->F

Fig 2. Experimental workflow for the synthesis and spectroscopic validation of pyrrolo-pyridines.

Comparative Spectroscopic Data Analysis

The table below summarizes the quantitative spectroscopic data, contrasting the synthesized 2H-pyrrolo[3,4-c]pyridine scaffold with the 1H-pyrrolo[2,3-b]pyridine alternative.

Spectroscopic Feature2H-pyrrolo[3,4-c]pyridine derivatives1H-pyrrolo[2,3-b]pyridine (7-azaindole)Mechanistic Rationale
¹H NMR: Pyridine Alpha-Protons δ 8.40 – 8.80 ppm (Singlets/Doublets)δ 8.10 – 8.40 ppm (Typically Doublet of Doublets)Protons adjacent to the pyridine nitrogen experience strong inductive electron withdrawal. The[3,4-c] fusion maximizes this deshielding effect on the isolated alpha protons[2][4].
¹H NMR: Pyrrole Protons δ 4.50 – 4.80 ppm (N-alkyl CH₂) or ~7.2 ppm (Aromatic CH)δ 6.40 – 6.60 ppm (H-3) and δ 7.30 – 7.50 ppm (H-2)The [3,4-c] fusion creates a distinct electronic environment, eliminating the classic H-2/H-3 doublet pair seen in the asymmetric [2,3-b] system[2].
¹³C NMR: Carbonyl/Imide δ 165.0 – 168.0 ppm (For trione/dione derivatives)N/A (Standard core lacks carbonyls)sp² hybridized carbons bonded to highly electronegative oxygen atoms pull electron density, resulting in extreme downfield shifts[4].
FT-IR: N-H / C=O Stretches C=O stretch at 1720–1775 cm⁻¹; N-H stretch ~3200 cm⁻¹N-H stretch at 3100–3150 cm⁻¹ (broad); No C=OThe trione derivatives of [3,4-c] exhibit strong, sharp carbonyl stretching modes due to the large dipole moment change during vibration[4].
Advanced Characterization: HRMS & Photophysics

Beyond basic connectivity, advanced characterization validates the functional performance of the scaffold. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition and ruling out isobaric impurities[1].

Furthermore, 2H-pyrrolo[3,4-c]pyridine derivatives often exhibit unique photophysical properties. Time-resolved femtosecond transient absorption spectroscopy and steady-state fluorescence measurements reveal that these compounds possess large Stokes shifts and high photostability, making them superior alternatives to traditional fluorophores for biological sensing applications[3].

Conclusion

Differentiating 2H-pyrrolo[3,4-c]pyridine from its isomers requires a rigorous, multi-modal spectroscopic approach. By understanding the causality behind the chemical shifts—driven by nitrogen electronegativity and ring fusion geometry—researchers can confidently validate their synthesized scaffolds. The self-validating protocol outlined above ensures high-fidelity data, accelerating downstream drug development and materials engineering.

References
  • Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. MDPI. URL:[Link]

  • Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. ACS Omega. URL:[Link]

  • Searching for Mechanisms of Analgesic Activity in the Group of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives—In Vitro and In Vivo Studies. MDPI. URL:[Link]

  • Design, Synthesis of Some New Scaffolds based on Pyrrolyl-Pyridines as Potential Anticancer Agents. Asian Publication Corporation. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2H-Pyrrolo[3,4-C]pyridine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2H-Pyrrolo[3,4-c]pyridine As drug development increasingly relies on complex nitrogenous heterocycles, 2H-Pyrrolo[3,4-c]pyridine and its derivatives have bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2H-Pyrrolo[3,4-c]pyridine

As drug development increasingly relies on complex nitrogenous heterocycles, 2H-Pyrrolo[3,4-c]pyridine and its derivatives have become critical building blocks in medicinal chemistry. However, the exact structural features that make them valuable—specifically, their dual electron-rich nitrogen centers—also impart significant toxicity and environmental persistence.

As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and safety officers with a self-validating, step-by-step protocol for the safe operational handling, decontamination, and RCRA-compliant disposal of 2H-Pyrrolo[3,4-c]pyridine.

Mechanistic Hazard Profiling

Understanding the chemical behavior of 2H-Pyrrolo[3,4-c]pyridine is the foundation of safe handling. The molecule features a basic pyridine nitrogen and a pyrrole-like nitrogen framework.

  • Toxicity Causality: The lone pair on the pyridine nitrogen readily interacts with biological electrophiles and hydrogen-bond donors, leading to acute oral toxicity and severe mucosal irritation[1]. Similar to the parent pyridine compound, systemic exposure carries the risk of hepatic and renal damage due to cytochrome P450-mediated N-oxidation[2].

  • Reactivity & Incompatibilities: As a Lewis base, this compound reacts exothermically with strong acids. It must never be mixed with oxidizing agents (e.g., nitric acid, peroxides) in waste containers, as this can generate heat, pressure, and potentially explosive N-oxide or nitrosamine intermediates[3].

Quantitative Hazard & Regulatory Data

To facilitate rapid risk assessment, the following table synthesizes the critical safety and regulatory parameters for 2H-Pyrrolo[3,4-c]pyridine and its structural analogs.

ParameterValue / ClassificationOperational Implication
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates the use of a fume hood, nitrile gloves, and safety goggles[1].
Hazard Statements H302, H315, H319, H335Avoid dust/aerosol formation; respiratory protection is required if handled outside containment[1].
OSHA PEL (Pyridine base) 5 ppm (15 mg/m³) TWAEnsure laboratory ventilation exceeds standard thresholds (e.g., 6-12 ACH) to prevent accumulation[2].
EPA Waste Regulation RCRA Regulated Solid WasteCannot be disposed of in standard trash or poured down the sanitary sewer[4].
SAA Storage Limit 55 Gallons (General Hazardous)Must be transferred to a central accumulation area within 3 days of reaching the volume limit[5].

Satellite Accumulation Area (SAA) Management

Effective waste management begins at the point of generation. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, laboratories must utilize designated Satellite Accumulation Areas (SAAs)[4].

  • Container Compatibility: Store waste in chemically compatible, shatter-resistant containers (e.g., high-density polyethylene (HDPE) or glass with secondary containment)[3].

  • Labeling: Containers must be explicitly labeled with "Hazardous Waste," the exact chemical composition (e.g., "2H-Pyrrolo[3,4-c]pyridine in Dichloromethane"), and the accumulation start date[5].

Step-by-Step Disposal Methodologies

The following protocols establish a self-validating system: each step includes a verification check to ensure the hazard has been mitigated before proceeding.

Protocol A: Solid Waste and Contaminated Consumables

Applies to: Pure compound powders, contaminated weighing paper, pipette tips, and silica gel from chromatography.

  • Collection: Place all solid waste directly into a puncture-proof, sealable polyethylene container inside the fume hood[3].

  • Segregation: Do not mix solid heterocyclic waste with heavy metal catalysts (e.g., Palladium on carbon) used in synthesis, as residual solvent vapors can ignite.

  • Verification: Ensure the container is tightly capped. Self-Validation: Invert the sealed container gently to ensure no particulate matter escapes.

  • Disposal: Label as "Solid Toxic Organic Waste" and submit for Environmental Health and Safety (EH&S) pickup for high-temperature incineration[6].

Protocol B: Liquid Waste Management (Aqueous vs. Organic)

Applies to: Reaction mother liquors, extraction layers, and HPLC effluents.

  • Organic Waste: Funnel non-aqueous solutions (e.g., in methanol, DCM, or ethyl acetate) into the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy[7].

  • Aqueous Waste Neutralization: If the compound is dissolved in an acidic aqueous solution, it must be neutralized before final waste collection to prevent unwanted exothermic reactions in the SAA.

    • Step 1: Place the receiving flask in an ice-water bath to control exothermic heat[3].

    • Step 2: Slowly add 1M NaOH dropwise with continuous stirring[8].

    • Step 3: Monitor pH until it reaches 6.0–8.0. Self-Validation: Use a calibrated pH meter or broad-range pH paper to confirm neutrality.

    • Step 4: Transfer to the aqueous hazardous waste carboy. Never pour down the sanitary sewer[7].

Protocol C: Spill Containment and Decontamination
  • Isolation: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust flow[1].

  • Containment: Cover the spill with a compatible absorbent material (e.g., vermiculite or commercial spill pads). Do not use combustible materials like paper towels for concentrated solutions.

  • Neutralization/Cleanup: Carefully sweep the absorbent into a chemical waste bag. Wash the contaminated surface with a 5% acetic acid solution to protonate the residual base, rendering it water-soluble, followed by a soap and water wipe-down[1].

  • Verification: Swab the area and check the pH of the swabbed moisture; a neutral pH indicates complete removal of the basic residue.

Waste Segregation & Disposal Workflow

WasteWorkflow Start 2H-Pyrrolo[3,4-c]pyridine Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Residue) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid CollectSolid Collect in Puncture-Proof Sealable Container Solid->CollectSolid Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution (Acidic/Basic) Solvent->Aqueous Water-based Organic Organic Solvent (e.g., DCM, MeOH) Solvent->Organic Organic CollectAq Neutralize to pH 6-8 Collect in Aqueous Waste Aqueous->CollectAq CollectOrg Collect in Non-Halogenated or Halogenated Carboy Organic->CollectOrg SAA Satellite Accumulation Area (SAA) Max 1 Year / 55 Gallons CollectSolid->SAA CollectAq->SAA CollectOrg->SAA EHSPickup EH&S Pickup & High-Temp Incineration SAA->EHSPickup Submit Disposal Form

Decision matrix and workflow for the segregation and RCRA-compliant disposal of pyrrolopyridine waste.

References

  • Title: Safety Data Sheet - cis-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate Source: Angene Chemical URL: [Link]

  • Title: PYRIDINE - EPA OSC Response Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

  • Title: Requirements for Pesticide Disposal Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Waste Management Guidelines Source: Old Dominion University URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals Source: EPFL URL: [Link]

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2H-Pyrrolo[3,4-C]pyridine

As a Senior Application Scientist, I frequently consult with drug development teams integrating bicyclic heterocycles into their discovery pipelines. 2H-Pyrrolo[3,4-c]pyridine (and its derivatives, such as the dihydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams integrating bicyclic heterocycles into their discovery pipelines. 2H-Pyrrolo[3,4-c]pyridine (and its derivatives, such as the dihydrochloride salt or BOC-protected octahydro variants) is a highly valuable building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and neuromodulatory agents. However, its specific physicochemical profile demands rigorous, self-validating safety protocols.

This guide provides the definitive operational and logistical framework for handling this compound safely and efficiently, ensuring that your laboratory operations remain both scientifically uncompromised and strictly compliant.

Hazard Identification & Causality (The "Why")

Before detailing the Personal Protective Equipment (PPE), we must understand why these protections are necessary. A protocol is only effective if the user understands the causality behind it. According to standardized Safety Data Sheets (SDS)[1], 2H-Pyrrolo[3,4-c]pyridine derivatives are universally classified under several critical GHS hazard categories:

  • H302 (Harmful if swallowed): The nitrogen-rich bicyclic core can interact with off-target biological pathways if accidentally ingested.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The compound exhibits moderate lipophilicity, allowing it to rapidly penetrate and disrupt the lipid bilayers of the epidermis and corneal epithelium.

  • H335 (May cause respiratory irritation): When handled as a dry powder, the fine particulate nature of the dihydrochloride salt form easily aerosolizes, leading to immediate mucous membrane irritation[2].

Physicochemical & Hazard Data Summary

To translate these hazards into operational parameters, I have summarized the critical quantitative data below.

Property / HazardValue / ClassificationOperational Implication
Molecular Weight ~120.15 g/mol (Base)[3]High volatility is unlikely, but fine powders pose a severe inhalation risk.
Physical State Solid powder or Gray OilOils require viscous liquid handling; powders require anti-static tools.
Boiling Point 286.3ºC at 760 mmHg[2]Safe for standard room-temperature benchwork without thermal degradation.
GHS Hazards H302, H315, H319, H335[1]Mandates strict barrier protection (skin/eyes) and respiratory controls.
Solubility Soluble in DMSO, DCM, AlcoholsWater is ineffective for spill cleanup; organic solvents must be used.

Personal Protective Equipment (PPE) Matrix (The "Armor")

A self-validating safety system relies on redundancy. Your PPE must act as an impenetrable barrier against the specific exposure routes of 2H-Pyrrolo[3,4-c]pyridine.

  • Eye/Face Protection: Wear ANSI Z87.1-compliant, tightly fitting safety goggles. Scientific Rationale: Standard safety glasses leave the orbital cavity exposed to aerosolized powders (H319). If handling >50g of liquid derivatives, a full face shield is required.

  • Hand Protection: Use nitrile gloves with a minimum thickness of 0.11 mm. Scientific Rationale: Nitrile provides excellent resistance to the compound and the organic solvents (like DCM or DMSO) typically used to dissolve it. Double-gloving is mandatory during the weighing phase; if the outer glove is contaminated, it can be instantly shed without exposing the skin (H315).

  • Body Protection: A fully buttoned, flame-resistant, impervious laboratory coat. Ensure cuffs are tucked under the inner nitrile glove.

  • Respiratory Protection: All open handling must occur within a Class II Chemical Fume Hood with a minimum face velocity of 100 LFM (linear feet per minute). If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is required to mitigate the H335 inhalation risk[1].

Experimental Workflow: Safe Handling & Reagent Preparation

The following step-by-step methodology ensures that the chemical remains contained throughout the preparation phase.

Step 1: Environmental Setup

  • Verify the fume hood flow rate is active and within the safe operational range.

  • Clear the workspace of unnecessary clutter to prevent accidental spills.

  • Place an anti-static weighing boat on the analytical balance inside the hood.

Step 2: Transfer and Weighing

  • Don all required PPE (Double nitrile gloves, goggles, lab coat).

  • Using a grounded, anti-static micro-spatula, carefully transfer the 2H-Pyrrolo[3,4-c]pyridine powder. Scientist's Note: Static charge can cause the powder to "jump," leading to aerosolization. Grounding your tools prevents this.

  • Once the desired mass is achieved, immediately seal the source container.

Step 3: Solubilization

  • Add the appropriate solvent (e.g., DMSO for biological assays, or DCM for organic synthesis) slowly down the side of the vessel to prevent splashing.

  • Cap the vial and vortex gently until complete dissolution is achieved.

  • Remove the outer pair of gloves, dispose of them in a solid hazardous waste bin, and proceed with the experiment using the clean inner gloves.

Spill Response and Disposal Protocols (The "Failsafe")

Even with perfect protocols, spills occur. Your response must be immediate and chemically logical.

Step-by-Step Spill Response:

  • Evacuate & Assess: Step back, alert nearby colleagues, and assess the spill size. Ensure your PPE is uncompromised.

  • Containment: Do NOT use water. 2H-Pyrrolo[3,4-c]pyridine derivatives often repel water, which will only spread the irritant. Instead, surround and cover the spill with a finely-powdered liquid-binding material, such as diatomite or a universal chemical binder[1].

  • Neutralization & Decontamination: Once the binder has absorbed the chemical, sweep it into a hazardous waste container using a disposable brush and pan. Decontaminate the underlying surface by vigorously scrubbing it with an alcohol-soaked (isopropanol or ethanol) wipe[1]. Scientist's Note: Alcohol ensures complete dissolution and removal of residual lipophilic compound from the benchtop.

  • Disposal: Dispose of all contaminated materials (binders, wipes, outer gloves) in a clearly labeled, EPA-compliant solid hazardous waste receptacle (P501)[1].

Logical Workflow Visualization

Below is the logical decision tree for handling operations and spill response to ensure immediate, visual comprehension of the procedural flow.

G Start Start: 2H-Pyrrolo[3,4-c]pyridine Handling PPE Don PPE (Goggles, Nitrile, Fume Hood) Start->PPE Weigh Weighing & Solubilization (Use anti-static tools) PPE->Weigh Spill Spill Detected? Weigh->Spill Contain Containment (Diatomite/Universal Binder) Spill->Contain Yes Proceed Proceed with Assay/Synthesis Spill->Proceed No Decon Decontamination (Alcohol Scrub) Contain->Decon Dispose Waste Disposal (Hazardous Solid/Liquid) Decon->Dispose Proceed->Dispose

Caption: Workflow for handling 2H-Pyrrolo[3,4-c]pyridine, including spill response.

References

  • 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine - PubChem. National Center for Biotechnology Information.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrolo[3,4-C]pyridine
Reactant of Route 2
2H-Pyrrolo[3,4-C]pyridine
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